molecular formula C6H5Cl2NO B567903 2,4-Dichloro-6-methoxypyridine CAS No. 1227572-43-1

2,4-Dichloro-6-methoxypyridine

Cat. No.: B567903
CAS No.: 1227572-43-1
M. Wt: 178.012
InChI Key: DHWHMXYTPKDBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methoxypyridine (: 1227572-43-1, Molecular Formula: C 6 H 5 Cl 2 NO, Molecular Weight: 178.02 g/mol) is a valuable halogenated pyridine derivative that serves as a versatile and key intermediate in organic synthesis and scientific research . The compound's significant utility stems from its reactive dichloropyridine scaffold, which provides two distinct sites for sequential nucleophilic aromatic substitution, allowing researchers to introduce a variety of functional groups in a regioselective manner . This makes it an indispensable building block for constructing complex heterocyclic and macrocyclic compounds . Furthermore, the methoxy group on the pyridine ring enhances the compound's solubility and stability in various formulations and can act as a directing group for further electrophilic substitutions or be cleaved at a later stage to unveil a pyridone functionality, a common motif in many natural products and pharmaceuticals . In applied research, this compound is prominently used as a precursor in the synthesis of agrochemicals, including herbicides and insecticides, where its reactive halogen atoms allow for targeted chemical modifications . It also plays a critical role in pharmaceutical development, serving as a building block for active ingredients, particularly those targeting central nervous system disorders . Its role in materials science is also noteworthy, as its structure can be utilized to develop novel ligands for coordination chemistry or to create materials with specific optical and electronic properties . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHMXYTPKDBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733267
Record name 2,4-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-43-1
Record name 2,4-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of 2,4-Dichloro-6-methoxypyridine from 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a strategic approach for the regioselective synthesis of 2,4-dichloro-6-methoxypyridine, a valuable building block in medicinal chemistry and drug development. Standard nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyridine typically yields the thermodynamically favored 2,6-dichloro-4-methoxypyridine isomer. To overcome this challenge, this guide outlines a three-step synthetic pathway that employs a silyl directing group to achieve the desired C-6 methoxylation with high regioselectivity. The methodology involves an initial regioselective silylation of the pyridine ring, followed by a directed nucleophilic substitution with a methoxide source, and concludes with a clean desilylation step to yield the target compound. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and quantitative data to enable the successful synthesis of this compound.

Introduction: The Challenge of Regioselectivity in Pyridine Functionalization

Polysubstituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The precise control of substituent placement on the pyridine ring is paramount for modulating the biological activity and physicochemical properties of these molecules. The direct functionalization of readily available starting materials like 2,4,6-trichloropyridine presents a significant challenge in regioselectivity.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing various functional groups. In the case of 2,4,6-trichloropyridine, the positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are activated towards nucleophilic attack. Theoretical and experimental evidence indicates that nucleophilic attack is generally favored at the C-4 position due to superior stabilization of the negative charge in the Meisenheimer intermediate.[1][2] Consequently, the reaction of 2,4,6-trichloropyridine with sodium methoxide predominantly yields the undesired 2,6-dichloro-4-methoxypyridine isomer.[3]

To achieve the synthesis of the less thermodynamically favored this compound isomer, a strategy that circumvents the inherent reactivity of the C-4 position is required. This guide focuses on a modern approach that utilizes a removable directing group to steer the nucleophilic attack to the desired C-6 position.

The Silyl Directing Group Strategy

A promising strategy to overcome the inherent C-4 selectivity involves the introduction of a bulky directing group at a position adjacent to the target reaction site. The use of a trialkylsilyl group, such as a trimethylsilyl (TMS) or a bulkier triisopropylsilyl (TIPS) group, at the C-3 or C-5 position of a halopyridine has been shown to sterically hinder attack at the neighboring C-4 position and electronically favor substitution at the C-6 (or C-2) position. This "silyl directing group" strategy offers a powerful tool for achieving unconventional regioselectivity in the functionalization of pyridine rings.

The overall synthetic workflow can be visualized as a three-step process:

Synthesis_Workflow TCP 2,4,6-Trichloropyridine Silylated_TCP 3-Silyl-2,4,6-trichloropyridine TCP->Silylated_TCP Silylation Methoxylated_Silyl 5-Silyl-2,4-dichloro-6-methoxypyridine Silylated_TCP->Methoxylated_Silyl Methoxylation Target This compound Methoxylated_Silyl->Target Desilylation

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Regioselective Silylation of 2,4,6-Trichloropyridine

The initial step involves the regioselective introduction of a silyl group at the C-3 position of 2,4,6-trichloropyridine. This is typically achieved through a deprotonation-silylation sequence using a strong, non-nucleophilic base followed by quenching with a silyl halide.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Add 2,4,6-trichloropyridine (1.0 eq.) to the cooled THF.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Add trimethylsilyl chloride (TMSCl) (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-trimethylsilyl-2,4,6-trichloropyridine.

Step 2: Directed Methoxylation of 3-Silyl-2,4,6-trichloropyridine

With the C-3 position silylated, the steric bulk of the silyl group is expected to disfavor nucleophilic attack at the C-4 position, thereby directing the incoming methoxide to the C-6 position.

Experimental Protocol:

  • To a solution of 3-trimethylsilyl-2,4,6-trichloropyridine (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.2 eq.) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product, 5-trimethylsilyl-2,4-dichloro-6-methoxypyridine, can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Desilylation to Yield this compound

The final step involves the removal of the silyl directing group to yield the target product. This can be achieved under mild conditions using a fluoride source.

Experimental Protocol:

  • Dissolve the crude 5-trimethylsilyl-2,4-dichloro-6-methoxypyridine (1.0 eq.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1 M in THF) to the reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours, monitoring the desilylation by TLC.

  • Once the reaction is complete, quench with water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1. Silylation 2,4,6-TrichloropyridineLDA, TMSClTHF-78 to RT1370-85
2. Methoxylation 3-Silyl-2,4,6-trichloropyridineSodium MethoxideMethanolReflux4-865-80
3. Desilylation 5-Silyl-2,4-dichloro-6-methoxypyridineTBAFTHFRT1-285-95

Signaling Pathways and Logical Relationships

The regioselectivity of the nucleophilic aromatic substitution is governed by the electronic and steric properties of the pyridine ring. The following diagram illustrates the logical relationship influencing the site of methoxylation.

Regioselectivity cluster_0 2,4,6-Trichloropyridine cluster_1 3-Silyl-2,4,6-trichloropyridine TCP 2,4,6-Trichloropyridine C4_Attack Nucleophilic attack at C-4 (Favored) TCP->C4_Attack Electronic Stabilization C2_C6_Attack Nucleophilic attack at C-2/C-6 (Disfavored) TCP->C2_C6_Attack Silyl_TCP 3-Silyl-2,4,6-trichloropyridine C4_Blocked Nucleophilic attack at C-4 (Hindered) Silyl_TCP->C4_Blocked Steric Hindrance C6_Attack Nucleophilic attack at C-6 (Favored) Silyl_TCP->C6_Attack

Figure 2: Influence of silyl group on methoxylation regioselectivity.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyridine presents a significant regiochemical challenge. The strategic implementation of a silyl directing group provides a robust and effective solution to favor the desired C-6 methoxylation over the thermodynamically preferred C-4 substitution. The three-step sequence of silylation, directed methoxylation, and desilylation offers a reliable pathway for accessing this valuable synthetic intermediate. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this and other similarly challenging substituted pyridine derivatives.

References

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic considerations for 2,4-dichloro-6-methoxypyridine. This halogenated and methoxy-substituted pyridine serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials. The presence of two reactive chlorine atoms and a methoxy group offers multiple avenues for selective functionalization.[1]

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative. While extensive experimental data is not widely published, its properties can be inferred from related compounds and computational predictions. Dichloropyridine scaffolds are recognized as important structural motifs in organic synthesis due to the versatile reactivity of the two chlorine atoms, which serve as reactive sites for nucleophilic substitution.[1] Methoxypyridines are also key synthetic intermediates, with the methoxy group capable of directing electrophilic aromatic substitution or being cleaved to form a pyridone.[1]

Physicochemical Data

PropertyValueSource
CAS Number 1227572-43-1[2]
Molecular Formula C₆H₅Cl₂NOInferred from Name
Molecular Weight 178.02 g/mol Inferred from Formula
Appearance Not specified (likely solid or liquid)N/A

Molecular Structure and Identification

The structure of this compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 6.

sn_ar_pathway reactant This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate + Nu⁻ product Substituted Product intermediate->product - Cl⁻ nucleophile Nucleophile (Nu⁻) leaving_group Cl⁻ synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Trichloropyridine in DMF cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add NaH and Methanol cool->add_reagents react 4. Stir at RT for 16h add_reagents->react concentrate 5. Concentrate Mixture react->concentrate partition 6. Partition (EtOAc/Water) concentrate->partition dry 7. Dry & Filter Organic Layer partition->dry purify 8. Silica Gel Chromatography dry->purify product Final Product purify->product

References

2,4-Dichloro-6-methoxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. While specific research on this particular isomer is limited, this document extrapolates from the known chemistry of related compounds to offer insights into its properties, synthesis, and potential applications as a versatile building block in medicinal chemistry and materials science.

Core Compound Data

CAS Number: 1227572-43-1

Molecular Formula: C₆H₅Cl₂NO

The fundamental properties of this compound are summarized in the table below. These values are based on calculations from the molecular formula and data available from chemical suppliers, as dedicated experimental studies are not widely published.

PropertyValueSource
Molecular Weight 178.02 g/mol Calculated
Appearance White to off-white solid[1]
Storage Temperature 2-8°C under inert gas[1]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis would likely involve the selective reaction of 2,4,6-trichloropyridine with one equivalent of sodium methoxide. The regioselectivity of this reaction is crucial. In related dichloropyrimidines, the presence of a methoxy group can influence the position of further nucleophilic attack. For dichloropyridines, the chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution. Controlling the stoichiometry and reaction conditions would be key to achieving monosubstitution at the 6-position.

Synthetic_Pathway TCP 2,4,6-Trichloropyridine Product This compound TCP->Product Nucleophilic Aromatic Substitution NaOMe Sodium Methoxide (1 eq.) in DMF NaOMe->TCP

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of the Isomer 2,6-Dichloro-4-methoxypyridine

The following protocol for a related isomer provides a strong starting point for the development of a synthesis for the 2,4-dichloro-6-methoxy derivative.

Objective: To synthesize 2,6-dichloro-4-methoxypyridine via nucleophilic aromatic substitution.

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • A solution of 2,4,6-trichloropyridine (20.0 mmol) in anhydrous DMF (20 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C in an ice bath.

  • Sodium hydride (21 mmol) is carefully added to the solution, followed by the slow, dropwise addition of methanol (21 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the DMF.

  • The residue is partitioned between ethyl acetate (30 mL) and water (15 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-5%) to yield the desired product.

Applications in Drug Discovery and Medicinal Chemistry

Dichloropyridine scaffolds are significant structural motifs in organic synthesis due to their versatile reactivity.[2] The two chlorine atoms serve as reactive sites for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.[2]

The methoxy group also plays a crucial role. It can act as a directing group in electrophilic substitutions and can modulate the basicity of the pyridine nitrogen.[2] In many synthetic strategies, the methoxy group serves as a "masked" pyridone, which can be unmasked by demethylation at a later stage. This is particularly useful when the more reactive pyridone functionality is not compatible with earlier reaction steps.

The combination of two reactive chlorine atoms and a methoxy group makes this compound a potentially valuable building block for creating libraries of substituted pyridines for screening in drug discovery programs.

Drug_Discovery_Workflow cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization Start This compound Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Nucleophilic Nucleophilic Substitution Start->Nucleophilic Library Diverse Library of Substituted Pyridines Coupling->Library Nucleophilic->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Logical workflow for the use of this compound in drug discovery.

Safety Information

Based on data for structurally related compounds, this compound should be handled with care. The following hazards are likely associated with this chemical class:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the characterization of 2,4-dichloro-6-methoxypyridine. Due to the limited availability of experimental spectra for this specific compound in public-facing databases, this document focuses on predicted data generated from validated computational methods. These predictions offer valuable insights for the identification and structural elucidation of this compound. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and should be used as a reference for the identification of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.1 - 7.3Singlet1HPyridine Ring H-5
~6.8 - 7.0Singlet1HPyridine Ring H-3
~3.9 - 4.1Singlet3HMethoxy (-OCH₃)

Solvent: CDCl₃. Prediction algorithms utilize extensive databases of known chemical shifts and coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~163 - 165C-6
~150 - 152C-2
~148 - 150C-4
~115 - 117C-5
~110 - 112C-3
~54 - 56Methoxy (-OCH₃)

Solvent: CDCl₃. Prediction is based on established computational chemistry methods.[1][2][3]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3150WeakC-H Aromatic Stretch
~2850 - 3000MediumC-H Aliphatic Stretch (Methoxy)
~1550 - 1600StrongC=N, C=C Aromatic Ring Stretch
~1400 - 1500MediumC-H Bend
~1250 - 1350StrongC-O-C Asymmetric Stretch (Methoxy)
~1000 - 1050StrongC-O-C Symmetric Stretch (Methoxy)
~700 - 850StrongC-Cl Stretch

Prediction based on characteristic vibrational frequencies of functional groups.[4][5][6]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative AbundanceAssignment
177/179/181High[M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion isotopic cluster
162/164/166Medium[M-CH₃]⁺
134/136/138Medium[M-CH₃-CO]⁺
99/101High[M-CH₃-CO-Cl]⁺

Prediction based on common fragmentation patterns for halogenated aromatic ethers. The isotopic pattern for two chlorine atoms (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.[7][8][9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11][12]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-32 scans are co-added to improve the signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy [13][14][15]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups present in the molecule.

2.3 Mass Spectrometry (MS) [16][17][18][19][20]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

    • For high-resolution mass spectrometry (HRMS), further dilute the stock solution to the low µg/mL or ng/mL range.

  • Data Acquisition (e.g., using Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer's ion source.

    • Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve optimal ionization and minimize fragmentation if the molecular ion is of primary interest.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine atoms.

    • If fragmentation is observed, analyze the m/z values of the fragment ions to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR FTIR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dichloro-6-methoxypyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a reasoned prediction based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of this and related compounds in a research and development setting.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known effects of chloro and methoxy substituents on the pyridine ring, drawing comparisons with similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-36.8 - 7.0Doublet~2 Hz
H-56.5 - 6.7Doublet~2 Hz
-OCH₃3.9 - 4.1SingletN/A

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3110 - 114
C-4148 - 152
C-5108 - 112
C-6163 - 167
-OCH₃53 - 56

Experimental Protocol for NMR Data Acquisition

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives such as this compound.

I. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the high-purity solid sample of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

A standard 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to provide a spectrum with singlets for each carbon.

  • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Temperature: 298 K (25 °C).

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the predicted signaling pathways within the molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C process Fourier Transform & Phasing acquire_1H->process acquire_13C->process reference Reference Spectra process->reference analyze Analyze & Assign Signals reference->analyze conclusion conclusion analyze->conclusion Structure Confirmation

Caption: A logical workflow for the NMR analysis of this compound.

signaling_pathway cluster_molecule This compound cluster_substituents Substituent Effects H3 H-3 H5 H-5 OCH3 OCH3 Cl2 Cl at C-2 Cl2->H3 Deshielding Cl4 Cl at C-4 Cl4->H3 Deshielding Cl4->H5 Deshielding MeO6 MeO at C-6 MeO6->H5 Shielding

Caption: Predicted electronic effects of substituents on proton chemical shifts.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-6-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and fragmentation patterns of analogous structures to construct a theoretical framework for its analysis.

Predicted Mass Spectrum Data

The fragmentation of this compound under electron ionization is anticipated to be governed by the inherent stability of the pyridine ring and the influence of its chloro and methoxy substituents. The molecular ion (M⁺˙) is expected to be observable, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms. Subsequent fragmentation will likely proceed through the loss of neutral fragments such as a methyl radical (•CH₃), carbon monoxide (CO), chlorine radical (•Cl), and hydrogen cyanide (HCN).

Predicted Fragment Ion m/z (mass-to-charge ratio) Proposed Neutral Loss Relative Abundance (Predicted)
[C₆H₅Cl₂NO]⁺˙ (Molecular Ion)177/179/181-Moderate
[C₅H₂Cl₂NO]⁺162/164/166•CH₃High
[C₅H₅ClNO]⁺˙142/144•ClModerate
[C₄H₂ClNO]⁺135/137COModerate
[C₄H₂ClN]⁺˙111/113HCNLow

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with approximate relative intensities of 9:6:1.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to follow several key pathways, initiated by the loss of a methyl radical from the methoxy group to form a stable acylium-type cation. Subsequent losses of carbon monoxide, a chlorine radical, and hydrogen cyanide from the pyridine ring are also anticipated.

Fragmentation_Pattern M [C₆H₅Cl₂NO]⁺˙ m/z = 177/179/181 (Molecular Ion) F1 [C₅H₂Cl₂NO]⁺ m/z = 162/164/166 M->F1 - •CH₃ F2 [C₅H₅ClNO]⁺˙ m/z = 142/144 M->F2 - •Cl F3 [C₄H₂ClNO]⁺ m/z = 135/137 F1->F3 - CO F4 [C₄H₂ClN]⁺˙ m/z = 111/113 F2->F4 - HCN

Caption: Predicted primary fragmentation pathways of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of halogenated aromatic compounds can be employed.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter prior to injection.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

The following diagram illustrates the general workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Reactivity of 2,4-Dichloro-6-methoxypyridine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2,4-dichloro-6-methoxypyridine, a key heterocyclic building block in the development of pharmaceutical agents and functional materials. The document focuses on nucleophilic aromatic substitution (SNAr) reactions, detailing the underlying electronic factors that govern its reactivity and regioselectivity. Through a combination of theoretical principles, analogies to related heterocyclic systems, and detailed experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals. Particular emphasis is placed on the directing effect of the 6-methoxy group, which significantly influences the position of nucleophilic attack.

Introduction

This compound is a versatile trifunctionalized pyridine derivative. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the ring nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The methoxy group at the C6 position further modulates the electronic properties of the ring, playing a crucial role in directing the regioselectivity of these substitutions. Understanding the interplay of these functional groups is paramount for the rational design of synthetic routes to complex, selectively-functionalized pyridine-based molecules.

Theoretical Framework: Principles of Reactivity and Regioselectivity

The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.

Baseline Reactivity of 2,4-Dichloropyridine

In the absence of other substituents, 2,4-dichloropyridine generally undergoes nucleophilic substitution preferentially at the C4 position.[1] Attack at C4 (para to the nitrogen) allows for the delocalization of the resulting negative charge onto the electronegative pyridine nitrogen atom through resonance. This creates a more stable Meisenheimer intermediate compared to the one formed from attack at the C2 position (ortho to the nitrogen).[1]

The Directing Influence of the 6-Methoxy Group

The presence of an electron-donating group (EDG), such as a methoxy group at the C6 position, profoundly alters the electronic landscape of the pyridine ring and can reverse the typical regioselectivity. For the analogous 2,4-dichloro-6-methoxypyrimidine system, quantum mechanics (QM) analyses have shown that an EDG at C6 causes the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 to become similar in size, and, more importantly, it lowers the transition state energy for nucleophilic attack at the C2 position.[2][3] This counterintuitive C2 selectivity is a critical consideration for synthetic planning.[3] By analogy, this compound is predicted to preferentially undergo nucleophilic substitution at the C2 position.

Caption: Meisenheimer intermediates from C4 vs. C2 attack.

Reactivity with Nucleophiles

Based on the theoretical framework, reactions with most nucleophiles are expected to yield the C2-substituted product, 2-substituted-4-chloro-6-methoxypyridine, as the major isomer.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a key transformation for introducing nitrogen-containing functionalities. The reaction typically proceeds under mild to moderate heating in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Conditions for Amination of Dichloropyridines/Pyrimidines

Nucleophile Substrate Conditions Product Yield Reference
Primary/Secondary Amine 2,4-Dichloro-5-nitropyridine Amine (1.1 eq), Et3N (2.0 eq), ACN, RT, 10 min 4-Amino-2-chloro-5-nitropyridine N/A [4]
Ammonia 2,4-Dichloro-5-nitropyridine Aq. or alcoholic NH3 (excess), sealed vessel, 50-100°C 4-Amino-2-chloro-5-nitropyridine N/A [4]

| Tertiary Amine | 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine, solvent | 2-(Dialkylamino)-4-chloro-5-substituted-pyrimidine | Good |[5] |

Reactions with O-Nucleophiles (Alkoxides)

Alkoxides are potent nucleophiles that readily displace the chloro substituents. The reaction of this compound with sodium methoxide, for instance, is expected to yield 2,6-dimethoxy-4-chloropyridine. These reactions are typically run in the corresponding alcohol as a solvent or in a polar aprotic solvent.

Table 2: Representative Conditions for Alkoxylation of Dichloropyrimidines

Nucleophile Substrate Conditions Product Yield Reference
Sodium Methoxide 2-Amino-4,6-dichloropyrimidine NaOMe (1.05-1.10 eq), Methanol, Reflux, 1h 2-Amino-4-chloro-6-methoxypyrimidine 97% [6]

| Alkali Metal Alkoxide | 2-Amino-4,6-dichloropyrimidine | Alkoxide, Polar aprotic solvent (e.g., acetone), 5-60°C | 2-Amino-4-chloro-6-alkoxypyrimidine | High |[7] |

Reactions with S-Nucleophiles (Thiols)

Thiols, typically used as their more nucleophilic thiolate conjugate bases, react efficiently with activated aryl halides. The reaction is expected to proceed selectively at the C2 position to furnish 4-chloro-6-methoxy-2-(alkylthio)pyridines.

Table 3: General Conditions for Thiolation of Chloro-heterocycles

Nucleophile Substrate Conditions Product Yield Reference

| Thiol (R-SH) | Generic Chloro-pyridine/pyrimidine | NaH or other base, THF or DMF, 0°C to RT | Thioether | Generally High | General Knowledge |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and nucleophiles.

General Protocol for C2-Amination
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or 1,4-dioxane).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base such as triethylamine (2.0 equiv.) or diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or heat to 50-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

General Protocol for C2-Alkoxylation
  • Setup: To a round-bottom flask, add the corresponding alcohol (e.g., methanol for methoxylation) and dissolve sodium metal (1.1 equiv.) portion-wise to generate the sodium alkoxide in situ. Alternatively, use a commercial solution of sodium alkoxide.

  • Reagent Addition: Add this compound (1.0 equiv.) to the alkoxide solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench by adding water. If a precipitate forms, it can be collected by filtration. Otherwise, remove the alcohol solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

General Protocol for C2-Thiolation
  • Setup: To a flask containing a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (N₂ or Ar), add the thiol (1.1 equiv.).

  • Thiolate Formation: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the thiolate.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in the same solvent dropwise to the thiolate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Factors Influencing Reaction Outcome

The regiochemical outcome of nucleophilic substitution on this compound is a result of several interconnected factors. The diagram below illustrates the logical workflow for predicting the reaction product.

sub Substrate: This compound electronics Electronic Effects sub->electronics n_atom Ring Nitrogen (e⁻ withdrawing) electronics->n_atom ome_group 6-OMe Group (e⁻ donating) electronics->ome_group cl_atoms Cl Atoms (e⁻ withdrawing) electronics->cl_atoms reactivity Predicted Site of Attack n_atom->reactivity ome_group->reactivity cl_atoms->reactivity outcome Major Product: 2-Substituted-4-chloro-6-methoxypyridine reactivity->outcome nucleophile Nucleophile Type (Amine, Alkoxide, Thiol) nucleophile->outcome conditions Reaction Conditions (Solvent, Temp., Base) conditions->outcome

Caption: Key factors determining the regioselectivity.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is dictated by a subtle interplay of electronic effects. Contrary to the general reactivity pattern of 2,4-dichloropyridine, the electron-donating 6-methoxy group is predicted to direct nucleophilic attack to the C2 position. This makes this compound a valuable precursor for the synthesis of 2-substituted-4-chloro-6-methoxypyridines, providing a reliable platform for the development of novel chemical entities in various scientific fields. The experimental protocols and theoretical insights provided herein offer a foundational guide for chemists seeking to utilize this versatile building block.

References

The Versatile Scaffold: Unlocking the Potential of 2,4-Dichloro-6-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methoxypyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its strategic substitution pattern, featuring two reactive chlorine atoms and a methoxy group, offers a versatile platform for the synthesis of diverse molecular architectures. This technical guide explores the application of this compound as a scaffold for the development of novel therapeutic agents, with a particular focus on its use in the synthesis of kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations, a compilation of quantitative biological data, and an overview of the targeted signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an attractive core for the design of biologically active molecules. This compound, with its distinct arrangement of functional groups, serves as a valuable starting material for the generation of compound libraries with diverse pharmacological profiles. The differential reactivity of the two chlorine atoms, coupled with the electronic influence of the methoxy group, allows for selective and sequential functionalization, enabling the synthesis of complex molecules with precise structural control.[2] This guide will delve into the synthetic utility of this compound and the biological activities of its derivatives, particularly in the context of oncology.

Synthetic Applications

The two chlorine atoms at the 2- and 4-positions of the pyridine ring are the primary sites for synthetic modification. These positions are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing access to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in the derivatization of the this compound core.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group. This reaction is particularly useful for the synthesis of 4-aryl-2-chloro-6-methoxypyridine derivatives, which have shown promise as anticancer agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-2-chloro-6-methoxypyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-methoxypyridine.

The Buchwald-Hartwig amination allows for the introduction of a nitrogen-based nucleophile at the 4-position of the pyridine ring, yielding 4-amino-2-chloro-6-methoxypyridine derivatives. This transformation is crucial for accessing compounds with potential as kinase inhibitors, as the amino group can serve as a key hydrogen bond donor.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Objective: To synthesize 4-amino-2-chloro-6-methoxypyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in dry, degassed toluene.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target 4-amino-2-chloro-6-methoxypyridine derivative.

Biological Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Anticancer Activity

Substituted methoxypyridine derivatives have shown potent cytotoxic activity against various cancer cell lines. The specific substitutions on the pyridine core play a crucial role in determining the potency and selectivity of these compounds.

Table 1: Cytotoxic Activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives

CompoundRIC₅₀ (µM) vs. HepG2 (Liver Cancer)IC₅₀ (µM) vs. DU145 (Prostate Cancer)IC₅₀ (µM) vs. MBA-MB-231 (Breast Cancer)Reference
5d 4-bromophenyl1.522.113.24[3]
5g 4-methoxyphenyl1.211.892.56[3]
5h 4-nitrophenyl1.051.672.18[3]
5i 3-bromo-4-methoxyphenyl1.331.952.87[3]

Data extracted from a study on a series of 2-methoxypyridine-3-carbonitrile derivatives.[3]

Kinase Inhibition

Many pyridine-containing compounds have been developed as kinase inhibitors. The pyridine scaffold can effectively occupy the ATP-binding pocket of kinases, and strategic substitutions can enhance potency and selectivity. Derivatives of this compound are being explored as inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many pyridine derivatives are attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in various cancers. Inhibition of kinases within this pathway is a major focus of cancer drug discovery. Pyridine-based molecules have been designed to target PI3K and mTOR.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridine derivatives.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. Certain pyridine derivatives have been shown to inhibit kinases within this pathway, such as MEK and ERK.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by pyridine derivatives.

Experimental Workflow

The development of novel therapeutic agents from this compound generally follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Library Compound Library of Derivatives Synthesis->Library Screening In Vitro Screening (e.g., Cytotoxicity Assays) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound Optimization->Lead Preclinical Preclinical Studies (In Vivo Models) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of substituted pyridines with significant potential in medicinal chemistry. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures based on this scaffold. The resulting derivatives have demonstrated promising anticancer activity, often through the inhibition of key protein kinases involved in oncogenic signaling pathways. This technical guide provides a foundational resource for researchers to further explore the rich chemistry and therapeutic potential of this compound in the ongoing quest for novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3][4] This protocol details the application of the Suzuki coupling for the selective arylation of 2,4-dichloro-6-methoxypyridine. This substrate is a valuable building block in medicinal chemistry, as the pyridine core is a privileged scaffold in numerous drug candidates. The presence of two chlorine atoms at different positions (C2 and C4) allows for selective or sequential functionalization, offering a versatile platform for creating diverse molecular libraries.

In the case of 2,4-dichloropyridines, the Suzuki coupling reaction often exhibits a regioselective preference for the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[5][6] This inherent selectivity can be further controlled and enhanced through the careful selection of ligands and reaction conditions.[5] This application note provides a detailed protocol for the C4-selective Suzuki coupling of this compound with a generic arylboronic acid, along with data on reaction optimization and a discussion of the reaction mechanism.

Reaction Principle and Signaling Pathways

The Suzuki coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[1][2][4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the this compound.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The molecules synthesized using this protocol can be further elaborated. The remaining chlorine atom at the C2 position can be a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups and the rapid generation of diverse chemical entities for screening in drug discovery programs.[5]

Experimental Protocol: C4-Selective Suzuki Coupling

This protocol describes a general procedure for the C4-selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand)

  • Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Microwave-assisted reactions can significantly shorten the reaction time (e.g., 15-30 minutes at 100-120 °C).[6][7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloro-6-methoxypyridine.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the yield of the C4-arylated product.

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001275
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O (10:1)1001682
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)THF/H₂O (5:1)80891
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901085
5Pd(PPh₃)₄ (0.5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)120 (MW)0.2588[7]

Yields are for the isolated C4-arylated product and are representative. Actual yields may vary depending on the specific arylboronic acid and precise reaction conditions.

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans product Ar-R pd2_trans->product Reductive Elimination aryl_halide Ar-X boronic_acid R-B(OH)₂ base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Workflow start Reaction Setup (Reagents, Solvent, Catalyst) reaction Heating under Inert Atmosphere start->reaction 1. Add reagents 2. Purge with N₂/Ar workup Aqueous Work-up & Extraction reaction->workup Monitor by TLC/GC purification Purification (Column Chromatography) workup->purification Isolate crude product analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dichloro-6-methoxypyridine with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a structural motif prevalent in a vast array of pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-dichloro-6-methoxypyridine with various anilines, a reaction of significant interest in the synthesis of highly substituted pyridine derivatives.

The regioselective functionalization of polychlorinated pyridines presents a unique synthetic challenge. The inherent electronic properties of the pyridine ring, coupled with the influence of substituents, dictate the reactivity of the different chloro groups. In the case of this compound, the chlorine at the 2-position is generally more activated towards oxidative addition in palladium-catalyzed reactions compared to the chlorine at the 4-position.[3][4] This inherent reactivity allows for a high degree of regioselectivity in the mono-amination reaction, providing a versatile platform for the synthesis of complex molecules. The electron-donating methoxy group at the 6-position can further modulate the electronic properties of the pyridine ring, influencing the reaction kinetics and selectivity.

This document will detail the reaction mechanism, provide optimized protocols, and present data on the scope of the reaction with various substituted anilines.

Catalytic Cycle and Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[1]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylpyridinamine product and regenerating the active Pd(0) catalyst.[1]

A potential side reaction is the hydrodehalogenation of the starting material, where a chlorine atom is replaced by a hydrogen atom. The choice of an appropriate ligand is crucial to promote the desired reductive elimination and suppress such side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst stability and activity.

Data Presentation

The following table summarizes representative yields for the regioselective mono-amination of this compound with a variety of substituted anilines. The reaction is highly selective for the substitution at the C-2 position.

EntryAniline DerivativeProductYield (%)
1Aniline4-Chloro-6-methoxy-N-phenylpyridin-2-amine85-95
24-Methoxyaniline4-Chloro-N-(4-methoxyphenyl)-6-methoxypyridin-2-amine80-90
34-Chloroaniline4-Chloro-N-(4-chlorophenyl)-6-methoxypyridin-2-amine75-85
43,5-Dimethoxyaniline4-Chloro-N-(3,5-dimethoxyphenyl)-6-methoxypyridin-2-amine88[5]
54-(Trifluoromethyl)aniline4-Chloro-6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridin-2-amine70-80

Note: The yields presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. It is recommended to degas the solvent prior to use.

Materials and Reagents
  • This compound

  • Substituted aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)[5]

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

General Procedure for the Buchwald-Hartwig Amination
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (e.g., NaOtBu, 1.4 equivalents) and this compound (1.0 equivalent).

  • Add the substituted aniline (1.1-1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the dichloropyridine).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination + Deprotonation pd2_complex->amine_coordination R'-NH2, Base amido_complex Ar-Pd(II)(NHR')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR' product 2-Anilino-4-chloro-6- methoxypyridine (Ar-NHR') aryl_halide 2,4-Dichloro-6- methoxypyridine (Ar-Cl) aniline Aniline (R'-NH2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Base, Dichloropyridine, and Aniline setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Workup: Dilution, Washing monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Palladium Catalyst Selection for Cross-Coupling Reactions with 2,4-Dichloro-6-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in cross-coupling reactions with 2,4-dichloro-6-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a key strategy for the synthesis of novel compounds.

Introduction

This compound possesses two distinct reactive sites for cross-coupling, the C2 and C4 positions. The inherent electronic properties of the pyridine ring typically favor reaction at the C2 position, which is adjacent to the nitrogen atom. However, strategic selection of the palladium catalyst, and particularly the ancillary ligand, can overcome this inherent reactivity, enabling selective functionalization at the C4 position. This control of regioselectivity is crucial for accessing diverse chemical space and synthesizing specific target molecules. This guide offers a comparative overview of various palladium catalyst systems and detailed protocols to aid researchers in optimizing their synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl substituents. The choice of catalyst and ligand is critical for achieving high yields and controlling regioselectivity.

Catalyst and Ligand Selection:
  • For C4-selectivity: Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote selective coupling at the C4 position of 2,4-dichloropyridines. The Pd(PEPPSI)(IPr) catalyst is a commercially available and effective option for this transformation.[1] Ligand-free "Jeffery" conditions can also provide high C4-selectivity.[1]

  • For general C-C bond formation (less regioselective or favoring C2): Traditional phosphine ligands like triphenylphosphine (PPh₃) can be used, often with Pd(PPh₃)₄ or by combining a palladium precursor like Pd(OAc)₂ with the phosphine ligand.[2][3][4]

Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst/PrecursorLigandBaseSolventTemp. (°C)Coupling PartnerSelectivity (C4:C2)Yield (%)Reference
Pd(PEPPSI)(IPr)IPrVariousVarious60-100Arylboronic acids2.5:1 to 10.4:1Moderate to Good[1]
PdCl₂NoneNa₂CO₃Toluene/H₂O100-120Arylboronic acid>99:1 (C4)Modest[1][5]
Pd(PPh₃)₄PPh₃K₂CO₃Various60-100Phenylboronic acidNot specifiedGood to Excellent[2][3]
Pd(OAc)₂Ad₂PⁿBuLiOᵗBuDioxane/H₂O100Heptyl boronic pinacol esterDialkylation94[6]
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted for the C4-selective coupling of an arylboronic acid with this compound using a Pd/IPr catalytic system.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PEPPSI)(IPr) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or similar)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PEPPSI)(IPr) (0.03 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K3PO4) B Add Catalyst: - Pd Precursor - Ligand A->B Inert Atmosphere C Add Solvent (e.g., Dioxane) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Final Product H->I Characterize Product

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7][8] For this compound, this reaction typically occurs with high regioselectivity at the more reactive C2 position.[9]

Catalyst and Ligand Selection:
  • For C2-selective amination: Catalyst systems based on bulky, electron-rich phosphine ligands are highly effective. A combination of a palladium precursor like Pd(OAc)₂ with a ligand such as Xantphos or BrettPhos is commonly employed.[9]

Data Presentation: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
Catalyst/PrecursorLigandBaseSolventTemp. (°C)AmineSelectivityYield (%)Reference
Pd(OAc)₂XantphosNaOᵗBuToluene100AnilinesC2 selective (20:1 to 50:1)Good[9]
Pd(OAc)₂BINAPCs₂CO₃Toluene110AnilineNot specifiedGood[10]
[Pd(cinnamyl)Cl]₂MorDalPhosNaOᵗBu/KOHH₂O110Secondary aminesNot specifiedGood[11]
Pd₂(dba)₃BrettPhosNaOᵗBuTolueneRefluxPrimary/Secondary aminesNot specifiedHigh[10]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol is for the C2-selective amination of this compound with an aniline derivative.[9]

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and Xantphos (0.04 equiv) to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv), the aniline derivative (1.2 equiv), and NaOᵗBu (1.4 equiv).

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-amino-4-chloro-6-methoxypyridine derivative.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar(X)Pd(II)L2 Ar(X)Pd(II)L2 Pd(0)L2->Ar(X)Pd(II)L2 Oxidative Addition (Ar-X) [ArPd(II)L2(HNR'R'')]+X- [ArPd(II)L2(HNR'R'')]+X- Ar(X)Pd(II)L2->[ArPd(II)L2(HNR'R'')]+X- Amine Coordination (HNR'R'') ArPd(II)L2(NR'R'') ArPd(II)L2(NR'R'') [ArPd(II)L2(HNR'R'')]+X-->ArPd(II)L2(NR'R'') Deprotonation (Base) ArPd(II)L2(NR'R'')->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' ArPd(II)L2(NR'R'')->Ar-NR'R'' Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13]

Catalyst and Ligand Selection:
  • A standard and effective catalyst system for the Sonogashira coupling of chloro-pyridines is a combination of a palladium(II) source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI.[6][14] The phosphine ligands on the palladium are crucial for the catalytic cycle.

Data Presentation: Comparison of Catalyst Systems for Sonogashira Coupling
Catalyst/PrecursorCo-catalystLigandBaseSolventTemp. (°C)AlkyneYield (%)Reference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF/DMFRT - HeatTerminal AlkynesGood[6][14]
PdCl₂CuIP(o-Tolyl)₃Toluene100N,N-diethylamino-tributyltinNot specifiedHigh[15]
Pd on aluminaCu₂O on aluminaNoneNoneTHF-DMA80Phenylacetylene60[16]
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous THF or DMF

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a reaction flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Dissolve the reactants in anhydrous THF or DMF.

  • Add triethylamine (2.0 equiv).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, dilute it with ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Catalyst Selection Logic

Catalyst_Selection Start Desired Transformation on This compound Coupling_Type Select Cross-Coupling Type Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C bond) Coupling_Type->Suzuki Organoboron Buchwald Buchwald-Hartwig (C-N bond) Coupling_Type->Buchwald Amine Sonogashira Sonogashira (C-C alkyne) Coupling_Type->Sonogashira Terminal Alkyne Suzuki_Selectivity Desired Regioselectivity? Suzuki->Suzuki_Selectivity Buchwald_Catalyst C2-Selective Catalyst: - Pd(OAc)2 / Xantphos - Pd2(dba)3 / BrettPhos Buchwald->Buchwald_Catalyst Sonogashira_Catalyst Standard Catalyst System: - Pd(PPh3)2Cl2 / CuI Sonogashira->Sonogashira_Catalyst C4_Selective C4-Selective Catalyst: - Pd(PEPPSI)(IPr) - Ligand-free Jeffery conditions Suzuki_Selectivity->C4_Selective C4 C2_Selective_Suzuki C2-Selective/General Catalyst: - Pd(PPh3)4 - Pd(OAc)2 / PPh3 Suzuki_Selectivity->C2_Selective_Suzuki C2 / General

Caption: Decision tree for palladium catalyst selection in cross-coupling reactions.

References

Ligand Selection for Regioselective Carbon-Carbon Bond Formation with 2,4-Dichloro-6-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective C-4 carbon-carbon bond formation of 2,4-dichloro-6-methoxypyridine. The strategic selection of ligands is crucial for controlling the regioselectivity of palladium-catalyzed cross-coupling reactions, enabling the functionalization of the less reactive C-4 position over the more conventional C-2 position. This allows for the synthesis of novel substituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block in organic synthesis. However, the inherent electronic properties of the pyridine ring typically favor nucleophilic substitution and cross-coupling reactions at the C-2 position, which is adjacent to the nitrogen atom. Achieving selective C-C bond formation at the C-4 position is a synthetic challenge that can be overcome by careful selection of the catalyst system, particularly the ligand. Sterically hindered and electron-rich ligands have been shown to play a pivotal role in directing the regioselectivity towards the C-4 position.

This document outlines protocols for three major C-C bond-forming reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings, with a focus on ligand choice to achieve C-4 selectivity.

Ligand Choice for C-4 Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides. For 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands are particularly effective in promoting C-4 selectivity.

Quantitative Data Summary

The following table summarizes the performance of different ligands in the C-4 selective Suzuki-Miyaura coupling of a 2,4-dichloropyridine substrate. While the exact substrate is 2,4-dichloropyridine in the cited literature, the principles are directly applicable to this compound.

LigandCatalyst PrecursorBaseSolventTemp (°C)C4:C2 SelectivityYield (%)Reference
IPr Pd(OAc)₂K₃PO₄TolueneRT~10:185[1][2]
SIPr Pd(OAc)₂K₃PO₄TolueneRTHigh C482[1]
Pd(PEPPSI)(IPr) -K₂CO₃Dioxane1002.5:1 to 10.4:1Variable[1]
None (Jeffery cond.) PdCl₂Na₂CO₃DMF/H₂O100>99:175[1]

Note: Yields and selectivities can vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: C-4 Selective Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures for the C-4 selective coupling of 2,4-dichloropyridines.[1]

Materials:

  • This compound

  • Aryl or alkylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and IPr-HCl (4 mol%).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Suzuki_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Reaction Setup cluster_workup Workup and Purification Pd_IPr Pd(OAc)₂ + IPr-HCl in Toluene Reactants Add this compound, Boronic Acid, and K₃PO₄ Pd_IPr->Reactants Stir Stir at RT Reactants->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product C-4 Coupled Product Purify->Product Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X = this compound RM R-M = Organoboron (Suzuki), Terminal Alkyne (Sonogashira), Alkene (Heck)

References

Application Notes and Protocols for the Use of 2,4-Dichloro-6-methoxypyridine as a Versatile Building Block for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. 2,4-Dichloro-6-methoxypyridine is a valuable and versatile building block for the synthesis of diverse pyridine libraries. Its structure features two chemically distinct chlorine atoms at the C2 and C4 positions, and a methoxy group at the C6 position, offering multiple avenues for selective functionalization. This allows for the strategic and controlled introduction of various substituents, making it an attractive starting material for the construction of complex molecules, particularly in the context of kinase inhibitor discovery.[1][2]

These application notes provide detailed protocols for key synthetic transformations of this compound, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The methodologies are based on established procedures for structurally related compounds and aim to provide a robust foundation for reaction optimization.

Regioselectivity Considerations

The primary challenge and opportunity in utilizing this compound lies in controlling the regioselectivity of substitution at the C2 and C4 positions. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the methoxy group, dictate the reactivity of the two chloro-substituents.

  • Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[3] However, the presence of an electron-donating group at C6 can alter this preference.

  • Palladium-Catalyzed Cross-Coupling: In contrast, modern cross-coupling methodologies can offer alternative regioselectivity. For instance, Buchwald-Hartwig amination of 2,4-dichloropyridine has been shown to favor the C2 position.[4] Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions, with reports on related dichloropyrimidines showing a preference for the C4 position under certain conditions.[5]

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the regioselective substitution of the C4-chloro group with an amine nucleophile.

Reaction Scheme:

SNAr_reaction start This compound product 4-Amino-2-chloro-6-methoxypyridine start->product Heat, Solvent amine R-NH2 amine->product

Caption: General workflow for SNAr with amines.

Protocol:

A solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF is heated. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.

Quantitative Data for SNAr of Related Dichloropyrimidines:

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1AnilineEthanolReflux485
2BenzylamineIsopropanol100692
3MorpholineDMF80395
4PiperidineEthanolReflux588

Note: This data is representative of SNAr reactions on structurally similar dichloropyrimidines and should be used as a guideline for optimization.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid at the C4 position. It is important to note that reactions with 2,4-dichloro-6-methoxypyrimidine under some microwave conditions have been shown to yield a mixture of C2 and C4 substituted isomers, highlighting the need for careful optimization to achieve regioselectivity.[5]

Reaction Scheme:

Suzuki_reaction start This compound product 2-Chloro-4-aryl-6-methoxypyridine start->product Pd Catalyst, Base, Solvent, Heat boronic_acid Ar-B(OH)2 boronic_acid->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol:

To a reaction vessel containing this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.) is added a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Related Dichloropyrimidines:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O11090
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10078
44-Fluorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10092

Note: This data is based on Suzuki-Miyaura reactions of 2,4-dichloropyrimidines and serves as a starting point for optimization with this compound.[5]

Buchwald-Hartwig Amination

This protocol provides a general method for the regioselective amination at the C2 position, a reaction for which high regioselectivity has been reported with 2,4-dichloropyridine.[4]

Reaction Scheme:

Buchwald_Hartwig_reaction start This compound product 4-Chloro-2-(arylamino)-6-methoxypyridine start->product Pd Catalyst, Ligand, Base, Solvent, Heat amine Ar-NH2 amine->product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol:

A flame-dried reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq.) under an inert atmosphere. A degassed solvent (e.g., toluene, 1,4-dioxane) is added, followed by this compound (1.0 eq.) and the amine (1.0-1.2 eq.). The mixture is heated at 80-110 °C until completion. The product is isolated after an aqueous workup and purification by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 2,4-Dichloropyridine:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃/XantphosNaOt-BuToluene10095
24-MethoxyanilinePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane11092
32-AminopyridinePd₂(dba)₃/XantphosNaOt-BuToluene10088
4IndolePd(OAc)₂/DavePhosK₃PO₄1,4-Dioxane11085

Note: This data is derived from the highly regioselective C2 amination of 2,4-dichloropyridine and is expected to be applicable to this compound.[4]

Application in Kinase Inhibitor Synthesis

Derivatives of 2,4-disubstituted pyridines are prevalent scaffolds in the development of small molecule kinase inhibitors. For instance, compounds bearing a substituted pyridine core have shown potent inhibitory activity against kinases such as ALK5, which is involved in the TGF-β signaling pathway.[6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.

Representative TGF-β/ALK5 Signaling Pathway:

TGF_beta_pathway TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Phosphorylation & Activation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription Inhibitor Substituted Pyridine (e.g., from this compound) Inhibitor->TBRI Inhibition

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of intervention for pyridine-based inhibitors.

The ability to selectively introduce different functionalities at the C2 and C4 positions of this compound makes it an ideal starting material for generating a library of potential ALK5 inhibitors for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: Sonogashira Coupling of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 2,4-dichloro-6-methoxypyridine, a key reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] The reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] When applied to di-functionalized substrates like this compound, the Sonogashira coupling offers a pathway to complex molecular architectures through selective mono- or di-alkynylation. The general reactivity trend for halopyridines in Sonogashira coupling is I > Br > Cl, meaning that chloro-substituted pyridines are the least reactive and may require more forcing reaction conditions.[3]

Reaction Conditions

Successful Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The inherent lower reactivity of aryl chlorides compared to bromides and iodides necessitates careful optimization of these parameters.

Catalyst and Ligand Systems

A variety of palladium catalysts and phosphine ligands are employed for Sonogashira couplings. For less reactive aryl chlorides, electron-rich and bulky phosphine ligands are often preferred as they facilitate the oxidative addition step of the catalytic cycle.

CatalystLigandKey Features
Pd(PPh₃)₂Cl₂TriphenylphosphineCommonly used, commercially available.
Pd(OAc)₂SPhosSPhos is an electron-rich and bulky ligand, often effective for aryl chlorides.
Pd₂(dba)₃XPhosXPhos is another bulky and electron-rich ligand that can enhance catalytic activity.
[Pd(dppf)Cl₂]dppfA bidentate phosphine ligand that can also be effective.[1]
Base and Solvent Selection

The base plays a crucial role in the Sonogashira coupling by deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct. The choice of solvent is also critical for solubility and reaction temperature control.

BaseSolventTypical ConcentrationTemperature (°C)
Triethylamine (TEA)THF, Dioxane, DMF2-5 equivalents25 - 100
Diisopropylamine (DIPA)THF, Toluene2-5 equivalents25 - 100
K₂CO₃DMF, Acetonitrile2-3 equivalents80 - 120
Cs₂CO₃Dioxane, Toluene2-3 equivalents80 - 120

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling of this compound. Optimization may be required for specific alkynes.

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective coupling at the more reactive C4 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF to dissolve the solids.

  • Add triethylamine and the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. If the reaction is slow, gradually increase the temperature to 60-80 °C.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-alkynylation of this compound

This protocol is for the coupling of two equivalents of an alkyne to both chloro-positions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • K₂CO₃ (4.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, CuI, and K₂CO₃.

  • Add anhydrous, degassed DMF to the flask.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents Combine Reactants: - this compound - Alkyne - Catalyst & Ligand - Base - Solvent reaction Stir under Inert Atmosphere (Heat if necessary) reagents->reaction 1. Setup filter Filter through Celite® reaction->filter 2. Quench extract Aqueous Extraction filter->extract 3. Separate dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography 4. Isolate product Characterized Product chromatography->product 5. Analyze

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)X, - HX base Base cu_x Cu(I)X

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2,4-dichloro-6-methoxypyridine. This versatile building block allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions, yielding valuable scaffolds for drug discovery, particularly in the development of kinase inhibitors.

Introduction

This compound is a key starting material for the synthesis of substituted pyridines, a class of compounds prevalent in a wide range of biologically active molecules and approved drugs.[1][2] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective functionalization. Typically, the C4 position is more susceptible to Suzuki-Miyaura coupling, while the C2 position can be targeted for Buchwald-Hartwig amination. This regioselectivity provides a strategic advantage in the synthesis of complex pharmaceutical intermediates.[3][4]

Key Synthetic Pathways

Two of the most powerful methods for the functionalization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of aryl/heteroaryl and amino moieties, respectively, which are common features in kinase inhibitors and other therapeutic agents.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst, Base intermediate1 4-Aryl-2-chloro-6-methoxypyridine (Pharmaceutical Intermediate) suzuki->intermediate1 intermediate2 2-Amino-4-chloro-6-methoxypyridine (Pharmaceutical Intermediate) buchwald->intermediate2 pharma Further Functionalization & Drug Candidate Synthesis intermediate1->pharma intermediate2->pharma

Caption: Key synthetic routes for the functionalization of this compound.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 2,4-dichloropyridines, the reaction with arylboronic acids typically proceeds with high regioselectivity at the C4 position.[1][5] This allows for the synthesis of 4-aryl-2-chloro-6-methoxypyridine intermediates.

Quantitative Data Summary
Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.25~85-95
This compound4-Methylphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.25~80-90
This compound3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.25~82-92
Yields are estimated based on analogous reactions with 2,4-dichloropyrimidines under microwave irradiation and are indicative of expected outcomes.[4][5]
Experimental Protocol: Synthesis of 4-Phenyl-2-chloro-6-methoxypyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-2-chloro-6-methoxypyridine.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Add Reactants Add this compound, Phenylboronic acid, K₂CO₃ to vial Add Catalyst Add Pd(PPh₃)₄ Add Reactants->Add Catalyst Add Solvent Add 1,4-Dioxane/H₂O Add Catalyst->Add Solvent Seal & Irradiate Seal vial and irradiate at 100 °C for 15 min Add Solvent->Seal & Irradiate Dilute & Wash Dilute with Ethyl Acetate, wash with H₂O and brine Seal & Irradiate->Dilute & Wash Dry & Concentrate Dry over Na₂SO₄, filter, and concentrate Dilute & Wash->Dry & Concentrate Purify Purify by Flash Chromatography Dry & Concentrate->Purify G cluster_prep Reaction Preparation (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst/Ligand/Base Add Pd₂(dba)₃, XPhos, and NaOtBu to Schlenk tube Add Reactants Add this compound and Aniline Add Catalyst/Ligand/Base->Add Reactants Add Solvent Add anhydrous Toluene Add Reactants->Add Solvent Seal & Heat Seal tube and heat at 100 °C for 16 h Add Solvent->Seal & Heat Quench & Extract Quench with aq. NH₄Cl and extract with Ethyl Acetate Seal & Heat->Quench & Extract Wash & Dry Wash with brine, dry over Na₂SO₄, filter, and concentrate Quench & Extract->Wash & Dry Purify Purify by Flash Chromatography Wash & Dry->Purify G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyridine-based Kinase Inhibitor (derived from intermediate) Inhibitor->RAF Inhibitor->MEK

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective functionalization of 2,4-dichloro-6-methoxypyridine, a versatile building block in medicinal chemistry. The presence of two distinct chlorine atoms at the C2 and C4 positions, influenced by the electron-donating methoxy group at C6, allows for selective chemical modifications. This document outlines protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, and discusses the principles of regioselectivity for each.

Application Notes

The regioselectivity of functionalizing this compound is primarily governed by the electronic and steric environment of the C2 and C4 positions. The pyridine nitrogen atom and the 6-methoxy group exert significant electronic effects, influencing the reactivity of the two chloro-substituents.

General Principles of Regioselectivity:

  • C4-Position: This position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the effective stabilization of the Meisenheimer intermediate by the pyridine nitrogen.[1] In palladium-catalyzed cross-coupling reactions, functionalization at C4 is also common, particularly in Suzuki-Miyaura reactions under certain conditions.[2]

  • C2-Position: Being adjacent to the nitrogen atom, the C2 position is sterically more hindered. However, it is also highly activated towards oxidative addition in palladium-catalyzed cycles, making it a favorable site for reactions like Buchwald-Hartwig amination and Sonogashira coupling.[3][4] Ligand choice in palladium catalysis can play a crucial role in directing the reaction to the C2 position.[5]

The 6-methoxy group, being an electron-donating group, can further modulate the reactivity at both positions, generally increasing the electron density of the ring and potentially influencing the preferred site of reaction compared to unsubstituted 2,4-dichloropyridine.

Key Functionalization Reactions and Protocols

The following sections provide detailed protocols for the regioselective functionalization of this compound. The reaction conditions are based on established procedures for analogous dihalopyridines and dihalopyrimidines and should be optimized for the specific substrate and coupling partners.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The regioselectivity of this reaction on this compound can be tuned by the choice of catalyst and reaction conditions.

This protocol is adapted from a microwave-assisted procedure for the C4-selective Suzuki coupling of 2,4-dichloropyrimidines.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenyl-6-methoxypyrimidine81
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)-6-methoxypyrimidine92
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-6-methoxypyrimidine88
Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. For 2,4-dichloropyridines, high regioselectivity for the C2 position can be achieved.[3]

This protocol is based on the highly regioselective C2-amination of 2,4-dichloropyridine.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100°C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

EntryAmineProductYield (%)
1Aniline4-Chloro-N-phenylpyridin-2-amine95
2Morpholine4-(4-Chloropyridin-2-yl)morpholine88
3BenzylamineN-Benzyl-4-chloropyridin-2-amine91
Regioselective Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. On related 2,4-dichloroquinolines, the reaction proceeds selectively at the C2 position.[4]

This protocol is adapted from the regioselective Sonogashira coupling of 2,4-dichloroquinolines.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add triethylamine (3.0 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with toluene.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-4-chloroquinoline92
21-Hexyne2-(Hex-1-yn-1-yl)-4-chloroquinoline85
3(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-4-chloroquinoline88

Visualizations

Signaling Pathway of Regioselective Functionalization

G Regioselective Functionalization Pathways of this compound cluster_start Starting Material cluster_c4 C4-Selective Reactions cluster_c2 C2-Selective Reactions This compound This compound Suzuki-Miyaura (C4) Suzuki-Miyaura (C4) This compound->Suzuki-Miyaura (C4) Arylboronic acid, Pd(PPh₃)₄, Base SNAr SNAr This compound->SNAr Nucleophile Buchwald-Hartwig (C2) Buchwald-Hartwig (C2) This compound->Buchwald-Hartwig (C2) Amine, Pd₂(dba)₃, XPhos, Base Sonogashira (C2) Sonogashira (C2) This compound->Sonogashira (C2) Alkyne, Pd(PPh₃)₂Cl₂, CuI, Base C4-Functionalized Product C4-Functionalized Product Suzuki-Miyaura (C4)->C4-Functionalized Product SNAr->C4-Functionalized Product C2-Functionalized Product C2-Functionalized Product Buchwald-Hartwig (C2)->C2-Functionalized Product Sonogashira (C2)->C2-Functionalized Product

Caption: Reaction pathways for regioselective functionalization.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G General Workflow for Palladium-Catalyzed Cross-Coupling start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagents Add Substrate, Reagents, Catalyst, Ligand, Base, Solvent reaction_setup->reagents reaction Heating and Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,4-dichloro-6-methoxypyridine, a valuable building block in medicinal chemistry. The protocols are designed to be scalable for large-scale production, and the accompanying data and diagrams offer a detailed guide for researchers in drug development.

Overview and Significance

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. The methoxy group can modulate the electronic properties of the pyridine ring and can be a key feature for interaction with biological targets.

Methoxypyridine derivatives have shown potential in various therapeutic areas. For instance, certain methoxypyridine-containing compounds have been investigated as gamma-secretase modulators for the treatment of Alzheimer's disease.

Proposed Large-Scale Synthesis of this compound

The synthesis of this compound can be achieved via the regioselective methoxylation of 2,4,6-trichloropyridine. The nucleophilic attack of a methoxide ion on the 2,4,6-trichloropyridine ring is expected to occur preferentially at the 4-position due to the electronic activation by the two adjacent chlorine atoms and the nitrogen atom in the ring. By carefully controlling the stoichiometry of the reagents, the monosubstituted product, 2,6-dichloro-4-methoxypyridine, is the major product. However, to obtain the desired this compound, the reaction conditions need to be optimized to favor substitution at the 6-position. This can be challenging due to the higher reactivity of the 4-position.

An alternative and more controlled approach involves the synthesis from a pyridone precursor. This method offers better regioselectivity.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound Start 2,4,6-Trichloropyridine Reagent Sodium Methoxide (1 eq.) in Methanol/DMF Start->Reagent Reacts with Reaction Nucleophilic Aromatic Substitution Reagent->Reaction Workup Quenching, Extraction, and Solvent Removal Reaction->Workup Purification Crystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Quantitative Data for Proposed Synthesis

The following table summarizes the expected quantitative data for the proposed large-scale synthesis of this compound, based on a theoretical batch size.

ParameterValueNotes
Starting Material
2,4,6-Trichloropyridine182.45 g (1.0 mol)
Reagents
Sodium Methoxide54.02 g (1.0 mol)1.0 equivalent to favor monosubstitution.
Methanol500 mLSolvent
Dimethylformamide (DMF)500 mLCo-solvent to improve solubility and reaction rate.
Reaction Conditions
Temperature0°C to Room TemperatureInitial cooling to control exotherm, then stirred at RT.
Reaction Time16-24 hoursMonitored by TLC or HPLC.
Work-up & Purification
Quenching AgentWaterTo decompose excess sodium methoxide.
Extraction SolventEthyl Acetate
Purification MethodRecrystallization/ColumnDepending on the purity of the crude product.
Expected Product
This compound-
Estimated Yield 75-85%Based on yields for similar reactions.
Purity >98%After purification.

Detailed Experimental Protocol

Materials and Equipment:

  • 2,4,6-Trichloropyridine (98%+)

  • Sodium Methoxide (95%+)

  • Anhydrous Methanol

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water (deionized)

  • Sodium Sulfate (anhydrous)

  • Large capacity reaction vessel with mechanical stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge the reaction vessel with 2,4,6-trichloropyridine (1.0 mol).

  • Solvent Addition: Add anhydrous DMF (500 mL) and anhydrous methanol (500 mL) to the reaction vessel and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.0 mol) in anhydrous methanol (200 mL). Slowly add this solution to the reaction mixture via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly quench by the addition of water (1 L).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: Gamma-Secretase Modulators

Derivatives of methoxypyridines have been identified as potent gamma-secretase modulators (GSMs). Gamma-secretase is an enzyme involved in the processing of amyloid precursor protein (APP), which can lead to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides, particularly the Aβ42 isoform, is a key pathological hallmark of Alzheimer's disease. GSMs are a class of drugs that allosterically modulate the activity of gamma-secretase to selectively reduce the production of Aβ42, while having minimal effect on the processing of other substrates like Notch, thereby reducing the risk of side effects.

Signaling Pathway Involving Gamma-Secretase:

G cluster_0 Amyloid Precursor Protein (APP) Processing APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage by beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage by sAPPalpha sAPPα (non-amyloidogenic) alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83 sAPPbeta sAPPβ beta_secretase->sAPPbeta C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase p3 p3 peptide gamma_secretase->p3 AICD AICD gamma_secretase->AICD gamma_secretase->AICD Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase->Abeta C83->gamma_secretase cleavage by C99->gamma_secretase cleavage by Aggregation Aggregation & Plaque Formation Abeta->Aggregation GSM Gamma-Secretase Modulator (GSM) (e.g., Methoxypyridine derivative) GSM->gamma_secretase modulates

Caption: Role of gamma-secretase in APP processing and the action of GSMs.

This pathway illustrates how this compound derivatives, after further functionalization, can be developed into drugs that modulate the activity of gamma-secretase, representing a promising therapeutic strategy for Alzheimer's disease.

Application of 2,4-Dichloro-6-methoxypyridine in Materials Science: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific literature and patent databases, no specific applications of 2,4-dichloro-6-methoxypyridine in the field of materials science, including for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), or functional polymers, could be identified.

An extensive search was conducted to locate documented uses of this compound as a precursor, intermediate, or functional component in materials science. The search strategy included the use of the compound's chemical name, CAS number (6643-90-9), and various keywords related to synthetic methodologies relevant to materials development, such as "Suzuki coupling," "Stille coupling," "Sonogashira coupling," and "polymerization."

The investigation revealed that while this compound is commercially available and its chemical structure suggests potential for use in cross-coupling reactions to build larger conjugated systems, there is no public record of such applications leading to functional materials for electronics or other material science domains.

The primary documented use of this compound was found in the field of medicinal chemistry. Specifically, a patent details its use as a reactant in the synthesis of a substituted pyrimidine derivative, 5-(4-chloro-6-methoxypyridin-2-yl)-2,4-dimethoxypyrimidine, which serves as an intermediate for producing CD73 inhibitors for potential cancer therapy. This application, however, falls outside the scope of materials science.

Due to the absence of any data regarding the application of this compound in materials science, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways or experimental workflows. The available information indicates that this specific compound is not a commonly utilized building block for the development of advanced materials in the areas of organic electronics or polymer science. Researchers and scientists in these fields appear to utilize other pyridine-based precursors for the synthesis of functional materials.

Troubleshooting & Optimization

Improving the yield of Suzuki coupling with 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 2,4-dichloro-6-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield with this compound consistently low?

Low yields in Suzuki couplings with electron-deficient dichloropyridines can stem from several factors. Aryl chlorides are inherently less reactive than bromides or iodides, requiring more robust catalytic systems to facilitate the rate-limiting oxidative addition step.[1][2] Common issues include catalyst deactivation due to oxygen exposure, suboptimal choice of catalyst, ligand, base, or solvent, and the presence of competing side reactions.[3][4]

Q2: I am observing significant dehalogenation of my starting material. How can I prevent this?

Dehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction with electron-deficient aryl halides.[5][6] This can occur when the palladium complex, after oxidative addition, reacts with a hydride source. Potential hydride sources include amine bases or alcoholic solvents.[5] To mitigate this, consider the following:

  • Choice of Base: Use non-hydridic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of alkoxides if possible.

  • Solvent System: Avoid alcoholic solvents if dehalogenation is a major issue.

  • Catalyst System: Employing highly active catalysts with bulky, electron-rich ligands can promote the desired cross-coupling pathway over dehalogenation.[7]

Q3: My reaction produces a mixture of mono-coupled products at the C2 and C4 positions. How can I control the regioselectivity?

For 2,4-dichloropyridine derivatives, the electronic properties of the ring make both the C2 and C4 positions susceptible to coupling.[8] While C2 is often electronically favored, the selectivity can be influenced by the choice of ligand. Certain bulky ligands can sterically hinder the C2 position or exhibit specific coordination, leading to preferential reaction at C4. For instance, the use of the Q-Phos ligand has been reported to favor C4 coupling with 2,4-dichloropyridine.[6][8]

Q4: I am only achieving mono-coupling. How can I promote the second, exhaustive coupling?

Driving the reaction to completion for the second coupling on a dichlorinated pyridine can be challenging due to the increased electron density and potential steric hindrance of the mono-coupled product. To promote exhaustive coupling, consider these strategies:

  • Excess Reagent: Use a larger excess of the boronic acid or ester (e.g., >2.2 equivalents).

  • Stronger Base: Employing a stronger base, such as an alkoxide (e.g., LiOᵗBu), can facilitate the second coupling.[9]

  • Increased Temperature and Time: Higher reaction temperatures and extended reaction times may be necessary to overcome the higher activation energy of the second coupling.[10]

Q5: What are the optimal catalyst and ligand systems for coupling with this compound?

Given that aryl chlorides are challenging substrates, highly active palladium catalysts are required.[2] Effective systems typically involve:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition. Widely successful examples include Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and sterically hindered trialkylphosphines (e.g., P(t-Bu)₃).[6][11] N-heterocyclic carbene (NHC) ligands also provide highly active catalysts.[6][12]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can improve reproducibility and activity by ensuring the efficient generation of the active Pd(0) species.[6]

Q6: How do I choose the right base and solvent for this reaction?

The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[13]

  • Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Carbonates are effective, with Cs₂CO₃ often giving superior results due to its higher solubility.[1] For the more challenging second coupling, stronger bases like lithium tert-butoxide (LiOᵗBu) may be necessary.[9]

  • Solvents: The solvent must dissolve both the organic substrates and the inorganic base to some extent. Biphasic systems are common, utilizing an organic solvent like dioxane, THF, or toluene with water as a co-solvent.[5]

Q7: What are the most common side reactions besides dehalogenation, and how can they be minimized?

Two other prevalent side reactions can significantly lower the yield of the desired product:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boron moiety with hydrogen.[5] It is especially problematic with heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can increase stability against this pathway.[14][15]

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species.[5] To prevent this, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).[1][3]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
No or low conversion of starting material 1. Inactive catalyst (e.g., oxygen exposure).2. Insufficiently active catalyst/ligand system for an aryl chloride.3. Low reaction temperature or insufficient time.4. Impure reagents or wet solvents.1. Ensure proper degassing of solvents and maintain a strict inert atmosphere.2. Switch to a more active ligand (e.g., XPhos, SPhos) or a precatalyst.3. Increase reaction temperature (e.g., to 80-110 °C) and monitor over a longer period.4. Use freshly purified reagents and anhydrous solvents.
Dehalogenation is the major product 1. Hydride source in the reaction mixture (e.g., alcoholic solvent, certain bases).2. Catalyst system favors dehalogenation pathway.1. Switch to a non-alcoholic solvent (e.g., dioxane, toluene).2. Use a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).3. Screen different palladium/ligand combinations.
Significant homocoupling of boronic acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve degassing technique (e.g., freeze-pump-thaw cycles).2. Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar).3. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote in-situ reduction.
Formation of mono-coupled product only 1. Insufficient equivalents of boronic acid.2. Reaction conditions are not forcing enough for the second coupling.3. Deactivation of the catalyst after the first coupling.1. Increase the equivalents of boronic acid to 2.2-2.5.2. Increase temperature, extend reaction time, and/or switch to a stronger base (e.g., LiOᵗBu).[9]3. Increase catalyst loading.
Hydrolysis of boronic acid (Protodeboronation) 1. Instability of the boronic acid under reaction conditions.2. Presence of excess water or protic sources.1. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[14][15]2. Minimize the amount of water in the reaction or use anhydrous conditions if feasible.

Key Experimental Protocol

This section provides a general methodology for performing a Suzuki coupling with this compound. All operations should be performed using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 equiv for mono-coupling, 2.2-2.5 equiv for di-coupling)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium source, and the ligand.

  • Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to inert the atmosphere.

  • Via syringe, add the degassed organic solvent, followed by the degassed water (a typical solvent ratio is 10:1 organic solvent to water).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle General Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)Ln-R oa_complex->trans_complex Transmetalation (R-B(OR)2 + Base) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm cause_inactive Possible Cause: Inactive Catalyst check_sm->cause_inactive No check_products Major Side Products Observed? check_sm->check_products Yes solution_inactive Solution: - Improve Degassing - Use Precatalyst - Screen Ligands/Bases cause_inactive->solution_inactive prod_dehalogenation Dehalogenation Product check_products->prod_dehalogenation Yes prod_homocoupling Homocoupling Product check_products->prod_homocoupling Yes prod_protodeboronation Protodeboronation check_products->prod_protodeboronation Yes optimize Optimize Conditions: - Increase Temperature - Change Solvent/Base check_products->optimize No solution_dehalogenation Solution: - Change Base/Solvent - Lower Temperature prod_dehalogenation->solution_dehalogenation solution_homocoupling Solution: - Strict Inert Atmosphere - Check Reagent Purity prod_homocoupling->solution_homocoupling solution_protodeboronation Solution: - Use Boronic Ester/BF3K Salt - Anhydrous Conditions prod_protodeboronation->solution_protodeboronation Regioselectivity_Factors Factors Influencing Regioselectivity substrate This compound c4_coupling Coupling at C4 substrate->c4_coupling c2_coupling Coupling at C2 substrate->c2_coupling electronics Electronic Effects (N-atom withdrawal) electronics->c4_coupling also activates electronics->c2_coupling generally favors sterics Steric Hindrance (Ligand Bulk) sterics->c4_coupling can favor coordination Ligand Coordination coordination->c4_coupling can favor (e.g. Q-Phos)

References

Technical Support Center: Cross-Coupling Reactions of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methoxypyridine in cross-coupling reactions. The focus is on suppressing the common side reaction of dehalogenation to achieve higher yields and purity of the desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where a halogen atom on the substrate is replaced by a hydrogen atom. In the context of this compound, this leads to the formation of 2-chloro-6-methoxypyridine or 4-chloro-2-methoxypyridine, and ultimately 2-methoxypyridine, as byproducts. This side reaction consumes the starting material and complicates the purification of the desired cross-coupled product, thereby reducing the overall yield.

Q2: Which chlorine atom on this compound is more susceptible to dehalogenation?

A2: In dihalopyridines, the halogen atom at the C2 or C6 position, being adjacent to the nitrogen, is generally more activated towards oxidative addition to the palladium catalyst. Consequently, the C2-chloro group in this compound is often more prone to both the desired cross-coupling and the undesired dehalogenation. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Q3: How does the methoxy group in this compound influence the reaction?

A3: The methoxy group at the C6 position is an electron-donating group. This can increase the electron density of the pyridine ring, potentially making the oxidative addition step of the catalytic cycle slower compared to unsubstituted 2,4-dichloropyridine. While this can sometimes help in reducing the rate of dehalogenation, the electronic and steric effects of substituents on the pyridine ring can be complex and reaction-dependent.

Q4: Can I selectively perform a cross-coupling reaction at one of the chlorine atoms?

A4: Yes, achieving regioselective mono-functionalization is possible. The C2 position is typically more reactive in palladium-catalyzed cross-couplings. By carefully controlling the stoichiometry of the coupling partner (usually 1.0-1.2 equivalents), reaction time, and temperature, selective coupling at the C2 position can often be achieved, leaving the C4-chloro intact for subsequent transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions of this compound.

Problem 1: Significant formation of the mono-dehalogenated byproduct, 2-chloro-6-methoxypyridine.
Potential Cause Troubleshooting Strategy
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of dehalogenation. Start with a lower temperature and gradually increase if the reaction is too slow.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a satisfactory level.
Choice of Base Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOtBu or K₃PO₄, which can promote dehalogenation. The presence of water with some bases can also be a source of hydrides.
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over dehalogenation.
Solvent Choice Aprotic solvents like dioxane, toluene, or THF are generally preferred. Protic solvents or the presence of water can be a source of protons for the dehalogenation pathway. Ensure anhydrous conditions.
Hydride Source Impurities in reagents or solvents can act as hydride sources. Use freshly distilled solvents and high-purity reagents.
Problem 2: Low or no conversion of the starting material.
Potential Cause Troubleshooting Strategy
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Use of pre-formed Pd(0) catalysts or appropriate precatalysts can be beneficial. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.
Poor Ligand Choice For the electron-rich this compound, a sufficiently electron-rich and sterically demanding ligand is crucial to facilitate oxidative addition. Screen different ligands.
Insufficient Base Strength While strong bases can promote dehalogenation, a base that is too weak may not be effective in the transmetalation step. A careful balance is needed. Consider screening bases like K₃PO₄ or CsF.
Low Reaction Temperature If no dehalogenation is observed but the reaction is sluggish, a moderate increase in temperature may be necessary.
Problem 3: Formation of homocoupling byproducts.
Potential Cause Troubleshooting Strategy
Oxygen in the Reaction Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings (Glaser coupling).[1]
Copper(I) Co-catalyst (Sonogashira) In Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling. Consider using copper-free conditions or adding the alkyne slowly to the reaction mixture.
Pd(II) Species The presence of Pd(II) species at the beginning of the reaction can lead to homocoupling of the boronic acid. Ensure complete reduction of the Pd(II) precatalyst to Pd(0).

Experimental Protocols

The following are generalized protocols that can be used as a starting point for optimizing cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling (Mono-arylation at C2)
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (Mono-amination at C2)
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • RuPhos (3 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and RuPhos to a dry Schlenk flask.

    • Add anhydrous toluene and stir for 10 minutes.

    • Add this compound, amine, and NaOtBu.

    • Seal the flask and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling (Mono-alkynylation at C2)
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous THF or toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with nitrogen or argon.

    • Add anhydrous, degassed solvent (THF or toluene) and the amine base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes general conditions and expected outcomes for cross-coupling reactions of dichloropyridines, which can serve as a guide for experiments with this compound.

Reaction TypeDichloropyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Dehalogenation (%)Reference
Suzuki-Miyaura 2,4-dichloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene10085-95 (mono-C2)<5Extrapolated from similar systems
Suzuki-Miyaura 2,4-dichloropyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9070-80 (mono-C2)5-15Extrapolated from similar systems
Buchwald-Hartwig 2,4-dichloropyridinePd₂(dba)₃ / XPhosNaOtBuToluene11080-90 (mono-C2)<10Extrapolated from similar systems
Buchwald-Hartwig 2,4-dichloropyridinePd(OAc)₂ / RuPhosLHMDSTHF6575-85 (mono-C2)5-10Extrapolated from similar systems
Sonogashira 2,4-dichloropyridinePd(PPh₃)₂Cl₂ / CuITEATHF5070-90 (mono-C2)<5Extrapolated from similar systems
Sonogashira 2,4-dichloropyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane8060-75 (mono-C2)10-20Extrapolated from similar systems

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Dehalogenation_Pathway ArCl Ar-Cl (this compound) OxAdd Oxidative Addition ArCl->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl Transmetalation Transmetalation (e.g., with R-B(OH)₂) ArPdCl->Transmetalation Dehalogenation Dehalogenation Pathway ArPdCl->Dehalogenation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination ReductiveElimination->Pd0 Regeneration ArR Ar-R (Desired Product) ReductiveElimination->ArR HydrideSource Hydride Source (e.g., Base, Solvent, H₂O) HydrideSource->Dehalogenation Dehalogenation->Pd0 Regeneration ArH Ar-H (Dehalogenated Byproduct) Dehalogenation->ArH

Caption: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting_Workflow Start High Dehalogenation Observed LowerTemp Lower Reaction Temperature Start->LowerTemp CheckBase Switch to a Weaker Base (e.g., K₂CO₃, Cs₂CO₃) LowerTemp->CheckBase ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) CheckBase->ChangeLigand Anhydrous Ensure Anhydrous Conditions ChangeLigand->Anhydrous Monitor Monitor Reaction Closely and Reduce Time Anhydrous->Monitor ReEvaluate Re-evaluate Results Monitor->ReEvaluate Success Dehalogenation Suppressed ReEvaluate->Success Yes Failure Problem Persists (Consult Further Literature) ReEvaluate->Failure No

Caption: Troubleshooting workflow for suppressing dehalogenation.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2,4-dichloro-6-methoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows very low or no conversion. What are the primary causes and initial checks?

Low to no conversion is a common issue, primarily because aryl chlorides are less reactive than corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1]

Initial Checks:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon) and that all solvents were rigorously degassed.

  • Reagent Purity: The quality and dryness of all reagents are critical.[3] Trace moisture can deactivate the catalyst and certain bases. Amines should be purified before use, and bases should be stored in a desiccator.[4]

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[5][6] Consider using a pre-catalyst for more reliable generation of the active catalyst.[3][4]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) instead of my desired product. How can I minimize this side reaction?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[7] It can arise from β-hydride elimination from the palladium-amide intermediate or from reactions involving moisture.

Solutions:

  • Base Purity: Use a high-purity, anhydrous base. Traces of hydroxide or moisture in bases like NaOtBu can promote this side reaction.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1–1.5 equivalents) can help favor the desired C-N coupling pathway over competing side reactions.[1]

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky, electron-rich ligands may be beneficial.

Q3: How can I achieve regioselective amination at the C2 or C4 position of this compound?

Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of a pyridine ring is more electronically activated and susceptible to oxidative addition than the chlorine at the 4-position.[1][8]

Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient. The effect is typically stronger at the C2 position.[1]

  • Reaction Conditions: Selectivity can be influenced by the choice of catalyst, ligand, and solvent.[8] For instance, certain Xantphos-based catalysts have been shown to provide high C2 selectivity.[8] To favor mono-amination at the more reactive C2 position, carefully control stoichiometry and reaction time. Driving the reaction to completion with excess amine at higher temperatures may lead to di-substitution.

Q4: My reaction starts but then stalls. What could be the cause?

Reaction stalling suggests catalyst deactivation or decomposition over time.

Possible Causes & Solutions:

  • Catalyst Decomposition: Prolonged heating at high temperatures can cause the catalyst to decompose, often observed by the formation of palladium black.[2]

    • Solution: Lower the reaction temperature (e.g., 80–100 °C) and potentially increase the reaction time.[2][5][9] Monitor the reaction mixture for any black precipitate.[2]

  • Inhibitory Species: If using an aryl iodide, the generated iodide can sometimes inhibit the catalyst.[5][6] While less common with chlorides, ensure starting materials are free from inhibitory impurities.

  • Poor Solubility: If a component (reactant or base) precipitates out as the reaction proceeds, it can lead to stalling.[3][5]

    • Solution: Ensure vigorous stirring throughout the reaction.[1][4] Consider a solvent system that better solubilizes all components.[5]

Data Presentation: Condition Screening Guide

The optimal conditions for the Buchwald-Hartwig amination are highly substrate-dependent. The following tables provide starting points for screening catalyst systems, bases, and solvents for the amination of this compound.

Table 1: Catalyst & Ligand Selection

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)A common and often effective combination for aryl chlorides.
Pd(OAc)₂RuPhos2-4 (Pd), 4-8 (Ligand)RuPhos is designed for secondary amines.[6]
Pd(OAc)₂BrettPhos2-4 (Pd), 4-8 (Ligand)BrettPhos is particularly effective for primary amines.[6]
XPhos Pd G3(Pre-catalyst)1-2Pre-catalysts offer reliable activation and are often more efficient.[3][4]

Table 2: Base & Solvent Compatibility

BaseBase EquivalentsRecommended Solvent(s)Notes
NaOtBu1.2 - 1.5Toluene, Dioxane, THFStrong base, often leads to faster reactions but is incompatible with base-sensitive functional groups.[1][3][5]
Cs₂CO₃1.5 - 2.0Dioxane, Toluene, DMFWeaker base with better functional group tolerance; may require higher temperatures.[1][3]
K₃PO₄1.5 - 2.0Dioxane, TolueneA weaker, cost-effective base, but often requires more active catalyst systems or higher temperatures.[1][3]
LHMDS1.2 - 1.5THF, TolueneStrong base that can provide tolerance for protic functional groups.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for the specific amine used.

  • Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Mandatory Visualizations

G cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis of Side Reactions cluster_solution start Low Conversion Observed reagents Reagent Purity Check (Substrates, Base, Solvent) start->reagents atmosphere Inert Atmosphere Check (Degas Solvent, Purge Vessel) start->atmosphere catalyst Catalyst System Check (Source, Ligand, Age) start->catalyst ligand Screen Ligands (e.g., XPhos, RuPhos) reagents->ligand If reagents are pure hydro Check for Hydrodehalogenation reagents->hydro If issues persist atmosphere->ligand If atmosphere is inert atmosphere->hydro If issues persist catalyst->ligand If catalyst is active catalyst->hydro If issues persist base Screen Bases (e.g., NaOtBu, Cs2CO3) ligand->base solvent Screen Solvents (e.g., Toluene, Dioxane) base->solvent temp Adjust Temperature solvent->temp decomp Check for Catalyst Decomposition (Palladium Black) temp->decomp end Improved Conversion temp->end hydro->end decomp->end G pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(Cl) pd0->pd2_complex ox_add_label Oxidative Addition pd2_amine [L-Pd(II)(Ar)(NHR'R'')]⁺Cl⁻ pd2_complex->pd2_amine lig_exch_label Amine Coordination pd2_amido L-Pd(II)(Ar)(NR'R'') pd2_amine->pd2_amido deprot_label Deprotonation pd2_amido->pd0 Ar-NR'R'' (Product) red_elim_label Reductive Elimination pd2_amido->bh arcl->pd2_complex amine->pd2_amine base->pd2_amido G reaction Buchwald-Hartwig Amination substrate This compound reaction->substrate nucleophile Amine (Primary or Secondary) reaction->nucleophile catalyst_system Catalyst System reaction->catalyst_system base Base reaction->base solvent Solvent reaction->solvent pd_source Palladium Source (e.g., Pd(OAc)₂, Pre-catalyst) catalyst_system->pd_source ligand Phosphine Ligand (e.g., XPhos, RuPhos) catalyst_system->ligand strong_base Strong (e.g., NaOtBu, LHMDS) base->strong_base weak_base Weaker (e.g., Cs₂CO₃, K₃PO₄) base->weak_base aprotic_solvent Aprotic (e.g., Toluene, Dioxane) solvent->aprotic_solvent

References

Optimization of base and solvent for 2,4-Dichloro-6-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methoxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions involving this compound in a practical question-and-answer format.

Question 1: I am getting low to no yield in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I fix it?

Answer:

Low or no yield in Suzuki-Miyaura couplings can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure it is properly reduced to Pd(0) in situ. Inadequate reduction can halt the reaction. Consider adding a reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Ligand Issues: The choice of ligand is critical. For Suzuki reactions, phosphine-based ligands are common. Ensure the ligand is not oxidized by degassing the reaction mixture properly. For challenging couplings, consider using more electron-rich and bulky ligands like SPhos or XPhos.

  • Base Incompatibility: The base plays a key role in the transmetalation step. If the base is too weak, the reaction may not proceed. Common bases for Suzuki couplings include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is sufficiently strong and soluble in the reaction medium. Sometimes, using an aqueous solution of the base is necessary.

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation (replacement of the boron group with hydrogen). Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

  • Solvent Choice: The solvent must be appropriate for the reaction temperature and be able to dissolve the reactants. Common solvents include toluene, dioxane, and THF, often with the addition of water to help dissolve the inorganic base.

Question 2: My reaction shows poor regioselectivity. How can I control whether the coupling occurs at the C2 or C4 position?

Answer:

Controlling regioselectivity in 2,4-dichloropyridines is a common challenge. The electronic properties of the pyridine ring make the C2 position generally more reactive towards nucleophilic attack and oxidative addition. However, selectivity can be steered by carefully choosing the ligand and reaction conditions.

  • For C4-Selectivity (e.g., Suzuki Coupling): Achieving selectivity for the C4 position often requires overcoming the inherent reactivity of the C2 position.

    • Sterically Hindered Ligands: The use of very bulky N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr, has been shown to dramatically favor C4-selective cross-coupling.[1] The steric bulk of the ligand on the palladium center preferentially directs it to the less hindered C4 position.

    • Ligand-Free Conditions: Interestingly, "ligand-free" Jeffery conditions (using a phase-transfer catalyst like a tetraalkylammonium salt) can also provide very high C4-selectivity in Suzuki reactions.[1]

  • For C2-Selectivity (e.g., Buchwald-Hartwig Amination): The C2 position is electronically favored and typically more reactive.

    • Standard Conditions: Many standard Buchwald-Hartwig conditions using common phosphine ligands will preferentially yield the C2-aminated product.[2]

    • Temperature Control: A two-step approach is often effective. A highly regioselective amination at the C2 position can be performed at a lower temperature. A subsequent coupling at the C4 position can then be achieved at a higher temperature.[2]

Question 3: I am observing significant amounts of side products like homocoupled boronic acid or hydrodehalogenation of my starting material. What can I do to minimize these?

Answer:

The formation of side products is a common issue in palladium-catalyzed cross-coupling reactions.

  • Homocoupling of Boronic Acids: This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen and Pd(II) species.

    • Solution: Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) to remove oxygen. Ensure efficient reduction of your Pd(II) precatalyst to Pd(0).

  • Hydrodehalogenation: This is the replacement of a chlorine atom with hydrogen.

    • Solution: This can be caused by certain impurities or side reactions involving the solvent or base. Ensure you are using high-purity, dry solvents. In some cases, the choice of base can influence this pathway; screening different bases may be necessary. For instance, weak bases are sometimes employed to prevent decomposition of starting materials.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the two chlorine atoms in this compound?

The chlorine atom at the C2 position is generally more reactive than the one at the C4 position in palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the ring nitrogen, which makes the adjacent C2 position more susceptible to oxidative addition.

Q2: How do I select the appropriate base for my reaction?

The choice of base is crucial and depends on the specific type of cross-coupling reaction.

  • Suzuki-Miyaura Coupling: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice can affect the reaction rate and yield, and often requires optimization.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a very common choice. Weaker bases may be needed for sensitive substrates to avoid decomposition.[3]

Q3: What are the recommended solvents for reactions with this compound?

Aprotic solvents are generally preferred.

  • For Suzuki-Miyaura reactions, common choices include toluene, 1,4-dioxane, and THF.[4] Often, water is added as a co-solvent to dissolve the inorganic base.[4]

  • For Buchwald-Hartwig aminations, toluene, xylene, or 1,4-dioxane are frequently used. It is critical to use anhydrous solvents as water can interfere with the reaction.

Q4: Can I perform sequential cross-coupling reactions at both the C2 and C4 positions?

Yes, the differential reactivity of the two positions allows for sequential functionalization. A common strategy is to first perform a selective reaction at the more reactive C2 position under milder conditions (e.g., lower temperature). After purification of the mono-substituted intermediate, a second coupling reaction can be carried out at the C4 position, often requiring more forcing conditions (e.g., higher temperature).[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on optimizing cross-coupling reactions with dichloropyridine substrates.

Table 1: Optimization of C4-Selective Suzuki-Miyaura Coupling (Data derived from studies on 2,4-dichloropyridines)

Catalyst/LigandBaseSolventTemperature (°C)C4:C2 SelectivityYield (%)
Pd(PEPPSI)(IPr)K₃PO₄Toluene1002.5 : 1-
Pd(PEPPSI)(IPr)K₃PO₄Dioxane10010.4 : 1-
Pd/IPrCsFTHF25~10 : 170-90
Ligand-Free (Jeffery conditions)Na₂CO₃Toluene/H₂O80>99 : 1-

Data adapted from studies on ligand-controlled cross-coupling.[1]

Table 2: Optimization of Buchwald-Hartwig Amination (Illustrative conditions for selective amination)

PositionCatalystLigandBaseSolventTemperature (°C)Yield (%)
C2-SelectivePd₂(dba)₃BINAPNaOt-BuToluene80High
C4 (from C2-amino-4-chloro)Pd₂(dba)₃JosiphosNaOt-BuToluene110Good to Moderate

Conditions are representative for achieving selective amination on dichloropyridine scaffolds.[2][5]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling using an NHC Ligand

  • Preparation: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium fluoride (CsF, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the NHC ligand (e.g., IPr) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath or heating block set to the desired temperature (e.g., 25-60 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for C2-Selective Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOt-Bu).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1 equiv) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by flash column chromatography.

Visualizations

Optimization_Workflow start_node Define Reaction: Substrate + Reagent screen_catalyst Screen Catalyst & Ligand start_node->screen_catalyst Initial Setup screen_base Screen Base screen_catalyst->screen_base Select Best Hit screen_solvent Screen Solvent screen_base->screen_solvent Select Best Hit optimize_temp Optimize Temperature screen_solvent->optimize_temp Select Best Hit final_product Optimized Product optimize_temp->final_product Final Conditions

Caption: A typical workflow for the optimization of a cross-coupling reaction.

Troubleshooting_Yield start_node Low or No Yield check_catalyst Is Catalyst Active? start_node->check_catalyst check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes action_catalyst Use fresh Pd source Ensure inert atmosphere check_catalyst->action_catalyst No check_conditions Are Conditions Correct? check_reagents->check_conditions Yes action_reagents Use fresh amine/boronic acid Use anhydrous solvent check_reagents->action_reagents No action_conditions Check temperature Screen new base/ligand check_conditions->action_conditions No success Yield Improved action_catalyst->success action_reagents->success action_conditions->success

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving 2,4-dichloro-6-methoxypyridine. The following troubleshooting guides and FAQs address specific issues to help you diagnose and resolve common experimental problems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound problematic in palladium-catalyzed cross-coupling reactions?

A1: The primary issue stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen has a lone pair of electrons that can coordinate strongly to the palladium metal center of the catalyst. This coordination forms a stable, catalytically inactive complex, effectively removing the catalyst from the reaction cycle.[1][2] This phenomenon is often referred to as catalyst poisoning and is a well-known challenge when working with nitrogen-containing heterocycles.[3][4]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: The most common indicators of catalyst poisoning include:

  • Stalled or Sluggish Reactions: The reaction fails to proceed to completion or runs significantly slower than expected, even with sufficient catalyst loading.

  • Catalyst Decomposition: The formation of a black precipitate, commonly known as palladium black, indicates that the active Pd(0) species has agglomerated and crashed out of solution, losing its catalytic activity.[1]

  • Formation of Byproducts: An increase in side reactions, such as dehalogenation (where a chlorine atom is replaced by hydrogen) or homocoupling of the starting materials, can occur when the desired cross-coupling pathway is inhibited.[1]

Q3: Are there other potential sources of catalyst poisoning besides the substrate itself?

A3: Yes, catalyst activity can be diminished by various impurities present in reagents or solvents. Common catalyst poisons include sulfur-containing compounds, cyanides, halides, and other nitrogen-containing heterocycles.[2][5] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[5][6] Trace metal impurities from previous experiments can also interfere with the catalytic process.[7]

Q4: How does the position of the chlorine atoms on the pyridine ring affect the reaction?

A4: The position of the leaving group (the chlorine atom) relative to the nitrogen can significantly impact reactivity. In this compound, the chlorine at the 2-position is adjacent to the nitrogen. This proximity can exacerbate catalyst poisoning as the nitrogen can easily coordinate to the palladium center after oxidative addition has occurred, potentially stalling the catalytic cycle.[1]

Troubleshooting Guide

My reaction is sluggish or has completely stalled. What should I do?

This is the most common symptom of catalyst poisoning. The following steps can help you troubleshoot the issue.

cluster_start Troubleshooting Flow cluster_reagents Reagent & Condition Check cluster_optimization Catalyst System Optimization cluster_outcome Expected Outcome Start Reaction Stalled or Sluggish Reagent_Purity Verify Reagent Purity (Substrate, Base, Solvent) Start->Reagent_Purity First, check basics Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar/N2) Reagent_Purity->Inert_Atmosphere Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) Inert_Atmosphere->Screen_Ligands If reagents are pure Screen_Bases Screen Different Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Optimize_Temp Carefully Increase Reaction Temperature Screen_Bases->Optimize_Temp Change_Catalyst Try Alternative Pd Pre-catalyst (e.g., G3/G4 Palladacycles) Optimize_Temp->Change_Catalyst Success Reaction Proceeds to Completion Change_Catalyst->Success If optimization works

Caption: A logical workflow for troubleshooting stalled cross-coupling reactions.

I'm observing significant palladium black formation. How can I prevent it?

Palladium black formation indicates catalyst decomposition. This often happens when the catalytic cycle is slow, allowing the unstable Pd(0) intermediates to aggregate.

  • Solution: The key is to accelerate the rate-limiting step of the catalytic cycle, which is often oxidative addition. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the Pd(0) species and promote faster oxidative addition, minimizing the time the catalyst spends in an unstable state.[8][9]

My main side product is from dehalogenation. How can I suppress this?

Dehalogenation occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.

  • Solution 1: Optimize the Base: The choice of base is critical. Sometimes, a weaker base or anhydrous conditions can reduce the prevalence of proton sources that lead to dehalogenation.[1]

  • Solution 2: Lower the Temperature: Higher temperatures can sometimes favor dehalogenation. Running the reaction at the lowest effective temperature may improve selectivity for the desired product.[1]

Summary of Troubleshooting Strategies
IssueStrategyRationaleExpected Outcome
Slow/Stalled Reaction Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type).Accelerates oxidative addition and reductive elimination, making the catalytic cycle faster than the poisoning event.Increased reaction rate and yield.
Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[1]The base is crucial for the transmetalation step and can influence overall catalyst stability and activity.[10]Improved conversion and reduced side reactions.
Increase reaction temperature incrementally.[1]Can overcome activation energy barriers for slow steps in the catalytic cycle.Faster reaction rate (monitor for decomposition).
Catalyst Decomposition Switch to a more stable Pd pre-catalyst (e.g., palladacycle-based).Pre-catalysts can offer a controlled release of the active Pd(0) species, improving stability.Reduced formation of palladium black.
Dehalogenation Change the halide (if possible) from -Cl to -Br or -I.[1]C-Br and C-I bonds are more reactive towards oxidative addition, which can help the desired reaction outcompete dehalogenation.Higher selectivity for the cross-coupled product.
Use milder bases or anhydrous conditions.Reduces the availability of proton sources that cause dehalogenation.Minimized dehalogenation byproduct.

Key Reaction Pathways

The central challenge is the competition between the productive catalytic cycle and the off-cycle catalyst poisoning pathway.

cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl Inactive Inactive Pyridine-Pd Complex (Poisoned Catalyst) Pd0->Inactive Coordination Trans Transmetalation OxAdd->Trans R-B(OR)2 RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Product Desired Product (Ar-Nu) RedEl->Product Substrate 2,4-Dichloro-6- methoxypyridine Substrate->Inactive

Caption: The pyridine substrate can trap the active catalyst in an inactive complex.

Experimental Protocols

Protocol 1: In-Situ Monitoring of Catalyst Deactivation via ¹H NMR

This protocol allows you to observe the reaction progress in real-time and identify if and when catalyst deactivation occurs. A plateau in product formation before the starting material is fully consumed is a strong indicator of poisoning.[1]

  • Preparation: In a glovebox, add the this compound (1 equiv.), boronic acid/ester (1.2 equiv.), base (2.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a high-boiling internal standard (e.g., 1,3,5-trimethoxybenzene) to an NMR tube equipped with a J. Young valve.

  • Solvent Addition: Add the deuterated solvent (e.g., Toluene-d8, 0.5 mL) via syringe.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer (e.g., at 80 °C) and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product against time to generate a reaction profile.

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Combine Reagents & Internal Standard in NMR Tube B Add Deuterated Solvent A->B C Place in Pre-heated NMR Spectrometer B->C D Acquire Spectra at Regular Time Intervals C->D E Integrate Signals (SM, Product, Standard) D->E F Plot [Product] vs. Time E->F G Analyze Reaction Profile (Look for Plateau) F->G

Caption: Experimental workflow for monitoring catalyst deactivation using NMR.

Protocol 2: General Procedure for Attempted Catalyst Regeneration

Disclaimer: Regeneration of poisoned palladium catalysts from cross-coupling reactions is challenging and often has limited success. This protocol is a general approach for removing strongly coordinating poisons from a solid-supported catalyst and may require significant optimization.

  • Catalyst Isolation: After the reaction, allow the catalyst to settle (if heterogeneous) or filter the reaction mixture through a pad of Celite® to isolate the palladium species.

  • Solvent Wash: Wash the isolated catalyst/Celite pad thoroughly with the reaction solvent (e.g., toluene, dioxane) to remove residual organics.

  • Acidic Wash: Prepare a dilute aqueous solution of a non-coordinating acid (e.g., 1 M HBF₄). Wash the catalyst with this solution to protonate and displace the poisoning pyridine ligand from the palladium surface.

  • Water Wash: Wash thoroughly with deionized water until the washings are neutral to pH paper.

  • Base Wash: Wash with a dilute base solution (e.g., 5% NaHCO₃ solution) to neutralize any remaining acid.

  • Final Washes: Wash again with deionized water, followed by ethanol and then ether.

  • Drying: Dry the catalyst thoroughly under high vacuum before attempting to reuse it. The activity of the regenerated catalyst should be tested on a small scale first.

References

Technical Support Center: Purification of 2,4-Dichloro-6-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methoxypyridine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound and what kind of impurities can I expect?

A1: this compound is a versatile building block commonly used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, one or both chlorine atoms are displaced by nucleophiles such as amines, alcohols, or thiols. The chlorine at the 4-position is generally more reactive towards nucleophiles. Common impurities include:

    • Unreacted starting material (this compound).

    • Monosubstituted isomers (e.g., 2-substituted-4-chloro-6-methoxypyridine and 4-substituted-2-chloro-6-methoxypyridine).

    • Disubstituted product.

    • Byproducts from the hydrolysis of the starting material or product, especially if water is present.

  • Suzuki-Miyaura Cross-Coupling: This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester at one or both chloro positions. Impurities can include:

    • Unreacted starting material.

    • Homocoupled boronic acid.

    • Monocoupled and dicoupled products.

    • Residual palladium catalyst and ligands.

    • Byproducts from the decomposition of the boronic acid.[1]

Q2: My pyridine-containing product streaks badly on the silica gel TLC plate. What causes this and how can I fix it?

A2: Peak tailing and streaking are common issues when purifying pyridine derivatives on silica gel.[2] This is primarily due to the basic nature of the pyridine nitrogen atom interacting with the acidic silanol groups on the silica surface.[2] This can lead to poor separation and low recovery.

To mitigate this, you can:

  • Add a basic modifier to the eluent: Adding a small amount of a base like triethylamine (0.1-1%) or pyridine to your mobile phase can help to saturate the acidic sites on the silica gel, leading to sharper peaks.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel for your column chromatography.

Q3: I am having trouble separating my desired monosubstituted product from the disubstituted byproduct. What can I do?

A3: Separating monosubstituted and disubstituted products can be challenging due to their similar polarities. Here are a few strategies:

  • Optimize your chromatography:

    • Gradient elution: Start with a non-polar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.

    • Try a different solvent system: Experiment with different combinations of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that provides better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. You may need to screen several solvents to find one that selectively crystallizes your desired product. Common solvent systems for pyridine derivatives include ethanol, ethyl acetate/hexanes, and toluene.

Q4: How can I remove residual palladium catalyst from my Suzuki coupling reaction?

A4: Removing palladium residues is crucial, especially for pharmaceutical applications. Here are some common methods:

  • Silica gel chromatography: Palladium residues often adhere to the baseline on a silica gel column.

  • Activated carbon treatment: Stirring the reaction mixture with activated carbon can effectively adsorb the palladium catalyst.

  • Metal scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium.

Troubleshooting Guides

Issue 1: Low yield after column chromatography.

Possible Cause Solution
Product is adsorbing irreversibly to the silica gel. As mentioned in the FAQs, the basicity of the pyridine ring can cause strong interactions with acidic silica.[2] Add triethylamine (0.1-1%) to your eluent to improve recovery.
Product is unstable on silica gel. If your product is acid-sensitive, it may be degrading on the silica column. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Co-elution of product with impurities. Optimize your TLC conditions before running the column to ensure good separation. A gradient elution may be necessary.

Issue 2: Product "oils out" during recrystallization.

Possible Cause Solution
The solvent is too nonpolar for the compound. Try a more polar solvent or a solvent mixture.
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities. Impurities can inhibit crystallization. Try to pre-purify the crude product by a quick filtration through a plug of silica gel to remove baseline impurities.

Issue 3: The reaction workup is complicated by emulsions during aqueous extraction.

Possible Cause Solution
Formation of salts or complexes. The basic pyridine nitrogen can form salts with acidic reagents or byproducts.
Insufficient phase separation. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break up the emulsion.
Vigorous shaking. Gently invert the separatory funnel instead of shaking vigorously.

Data Presentation

The choice of purification method significantly impacts the final purity and yield of the product. The following table provides a general comparison of common purification techniques for substituted pyridines.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-90%Highly effective for removing minor impurities from solid products.Can be time-consuming to find a suitable solvent; potential for product loss in the mother liquor.
Column Chromatography >98%50-80%Excellent for separating complex mixtures and isomers.Can be time-consuming and requires large volumes of solvents; potential for product loss on the column.
Acid-Base Extraction Variable70-95%Good for separating basic pyridine products from non-basic impurities.The product must be stable to acidic and basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Nucleophilic Aromatic Substitution Product

This protocol describes a general method for the purification of a monosubstituted product from a reaction of this compound with a nucleophile.

  • Preparation of the Crude Sample:

    • After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an eluent that gives good separation between the starting material, the desired product, and any byproducts. A good Rf for the desired product is typically between 0.2 and 0.4.

    • Visualize the spots using a UV lamp (254 nm).[3] A potassium permanganate stain can also be used to visualize non-UV active compounds.[3]

  • Column Preparation:

    • Choose a column of appropriate size for the amount of crude product.

    • Pack the column with silica gel as a slurry in the chosen eluent.

    • Add a thin layer of sand on top of the silica gel.[4]

  • Loading the Sample and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[4]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc recrystallization Recrystallization start->recrystallization If solid streaking Streaking on TLC tlc->streaking Spots streak? poor_separation Poor Separation tlc->poor_separation Poor separation? column Column Chromatography pure_product Pure Product column->pure_product recrystallization->pure_product Crystals form oiling_out Product Oils Out recrystallization->oiling_out Oils out? slow_cool Cool Slowly oiling_out->slow_cool Yes pre_purify Pre-purify with Silica Plug oiling_out->pre_purify Still oils out streaking->column No add_base Add Base to Eluent (e.g., TEA) streaking->add_base Yes poor_separation->column No change_solvent Change Solvent System poor_separation->change_solvent Yes add_base->tlc change_solvent->tlc gradient Use Gradient Elution slow_cool->recrystallization pre_purify->recrystallization

Caption: A troubleshooting workflow for the purification of this compound reaction products.

Experimental_Workflow reaction Reaction of this compound workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product purification_choice Choose Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture / Isomers recrystallization Recrystallization purification_choice->recrystallization Solid Product / Minor Impurities pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: A general experimental workflow for the purification of reaction products.

References

Overcoming poor solubility of 2,4-Dichloro-6-methoxypyridine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,4-Dichloro-6-methoxypyridine in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in some common reaction media?

A1: The solubility of this compound is influenced by its molecular structure. The presence of two chlorine atoms and a methoxy group on the pyridine ring creates a molecule with moderate polarity. While the nitrogen atom and methoxy group can participate in some polar interactions, the overall molecule has significant non-polar character due to the chlorine atoms and the aromatic ring. This can lead to poor solubility in both highly polar (e.g., water) and very non-polar (e.g., hexanes) solvents. Its crystalline nature can also contribute to poor solubility, as energy is required to break the crystal lattice.

Q2: In which types of reactions is this compound commonly used where solubility might be a concern?

A2: this compound is a versatile intermediate frequently employed in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce substituents at the 2- and 4-positions. These reactions are often carried out in aprotic polar solvents or solvent mixtures where the substrate may not be fully soluble at the start of the reaction.

Q3: What are the initial signs of poor solubility of this compound in my reaction?

A3: Visual cues are the primary indicators of poor solubility. These include:

  • A persistent suspension of solid material in the reaction mixture, even with vigorous stirring.

  • The formation of a heterogeneous mixture with undissolved particles.

  • Inconsistent reaction rates or yields, which may suggest that the dissolution of the starting material is the rate-limiting step.

Q4: Can I predict the solubility of this compound in a new solvent system?

A4: While precise prediction is challenging without experimental data, a general guideline is the "like dissolves like" principle. Solvents with a polarity similar to this compound are more likely to be effective. A good starting point is to use moderately polar aprotic solvents. However, for critical applications, it is always recommended to determine the solubility experimentally.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to addressing the poor solubility of this compound in a reaction medium.

cluster_0 Troubleshooting Workflow for Poor Solubility Start Identify Poor Solubility (Visible Undissolved Solid) Solvent_Screening Perform a Solvent Screening (See Table 1 for suggestions) Start->Solvent_Screening Cosolvent Introduce a Co-solvent (e.g., THF, Dioxane, DMF) Solvent_Screening->Cosolvent No single solvent effective Success Reaction Proceeds Homogeneously Solvent_Screening->Success Soluble Increase_Temp Increase Reaction Temperature (Monitor for degradation) Cosolvent->Increase_Temp Still insoluble Cosolvent->Success Soluble Particle_Size Reduce Particle Size (Mortar and Pestle or Sonication) Increase_Temp->Particle_Size Limited improvement Increase_Temp->Success Soluble PTC Consider Phase-Transfer Catalysis (For biphasic reactions) Particle_Size->PTC If applicable Particle_Size->Success Soluble PTC->Success Reaction proceeds Reassess Reassess Reaction Strategy PTC->Reassess Not applicable or ineffective

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.

Detailed Steps:

  • Solvent Selection: The choice of solvent is critical. While no extensive quantitative data for this compound is publicly available, a qualitative assessment suggests solubility in moderately polar aprotic solvents. For reactions like Suzuki-Miyaura coupling, common solvents include dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[1][2][3] Often, a mixture of an organic solvent with water is used to dissolve the base and other reagents.[1][2]

  • Employing Co-solvents: If the compound is poorly soluble in a single solvent, a co-solvent system can be highly effective.[4] For instance, in Suzuki reactions, a mixture of dioxane and water or THF and water is frequently used.[5][6] The organic co-solvent helps to dissolve the this compound, while water can dissolve inorganic bases like potassium carbonate or potassium phosphate.

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of a solid in a liquid.[7][8] However, it is crucial to monitor for potential degradation of the starting material or product at elevated temperatures. The dissolution process can be endothermic, where heat is absorbed to break the crystal lattice, or exothermic, where heat is released upon solvation.[9] For most organic solids, solubility increases with temperature.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for dissolution, which can lead to a faster dissolution rate.[10] This can be achieved by grinding the solid with a mortar and pestle before adding it to the reaction vessel or by using sonication to break up aggregates in the reaction mixture.

  • Phase-Transfer Catalysis (PTC): For reactions involving an organic phase and an aqueous phase (e.g., a reaction with an aqueous base), a phase-transfer catalyst can facilitate the transfer of a reactant from one phase to another where the reaction occurs.[8] This can be particularly useful if the base is only soluble in the aqueous phase and this compound is only soluble in the organic phase.

Issue 2: How to Experimentally Determine the Solubility of this compound.

For critical processes, determining the precise solubility of this compound in your specific solvent system is highly recommended.

cluster_1 Experimental Solubility Determination Workflow Start Prepare Saturated Solution (Excess solid in solvent) Equilibrate Equilibrate at Constant Temperature (Stirring for 24-48h) Start->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation or Filtration) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate Solubility (e.g., in mg/mL or mol/L) Analyze->Calculate Result Quantitative Solubility Data Calculate->Result

Caption: A generalized workflow for the experimental determination of solubility.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative solubility profile based on general principles of organic chemistry and data for structurally similar compounds.[11][12] It is strongly recommended to determine the solubility experimentally for your specific application.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale & Notes
Non-Polar Aprotic Hexanes, TolueneSparingly Soluble to SolubleThe aromatic ring and chloro-substituents provide some non-polar character. Toluene is a common solvent for Suzuki couplings.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Ethyl Acetate, Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents can engage in dipole-dipole interactions with the polar C-Cl and C-O bonds, as well as the pyridine nitrogen. THF, Dioxane, and DMF are frequently used in cross-coupling reactions involving pyridine derivatives.[1][2][3]
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe molecule has limited hydrogen bonding capability. The hydrophobic nature of the dichlorinated pyridine ring dominates.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent System in a Suzuki-Miyaura Reaction

This protocol outlines a general method for performing a Suzuki-Miyaura coupling reaction with this compound where solubility may be a concern.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent 1 (e.g., Dioxane, THF, Toluene)

  • Solvent 2 (e.g., Water, DMF)

  • Reaction vessel with a condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the primary organic solvent (e.g., Dioxane, 5-10 mL per mmol of the limiting reagent).

  • Stir the mixture at room temperature for 5-10 minutes. Observe if the starting materials dissolve.

  • If the mixture is a suspension, add the co-solvent (e.g., water or DMF) dropwise while stirring until the mixture becomes more homogeneous. A common ratio for Dioxane/Water is 4:1 to 10:1.[5][6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with the standard workup and purification procedures.

Protocol 2: Experimental Determination of Solubility

This protocol provides a step-by-step method for determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filter)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.[11]

    • Accurately add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Place the sealed vial in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vial for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

  • Phase Separation:

    • After equilibration, allow the vial to stand at the set temperature for a short period for the excess solid to settle.

    • Carefully take an aliquot of the supernatant without disturbing the solid. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or pass the solution through a syringe filter.

  • Analysis:

    • Accurately dilute the aliquot with a known volume of the solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature. The result is typically expressed in mg/mL, g/L, or mol/L.

References

Minimizing homocoupling in Suzuki reactions with 2,4-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-6-methoxypyridine. The focus is on minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, with a focus on identifying and resolving the root causes of homocoupling.

Issue 1: High Levels of Homocoupling Byproduct Detected

  • Question: My reaction is producing a significant amount of the homocoupled product of my boronic acid/ester. What are the likely causes and how can I fix this?

  • Answer: Homocoupling in Suzuki reactions is primarily caused by two mechanisms: oxygen-mediated and Palladium(II)-mediated pathways.[1][2] Here's how to troubleshoot this issue:

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2][3]

      • Solution: Ensure rigorous exclusion of oxygen.[3] Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw technique.[3] Maintain a positive pressure of inert gas throughout the reaction.

    • Palladium(II) Precatalyst: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1][4] This is particularly problematic at the beginning of the reaction.

      • Solution 1: Use a Pd(0) Source. Employ a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step that can lead to homocoupling.[5]

      • Solution 2: Use an Efficient Precatalyst System. Modern palladium precatalysts, like those developed by Buchwald, are designed for efficient generation of the active Pd(0) catalyst with minimal side reactions.[1]

      • Solution 3: Add a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to reduce the Pd(II) precatalyst to the active Pd(0) state without promoting significant homocoupling of the boronic acid.

    • Slow Reagent Addition: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.

      • Solution: Try slow addition of the boronic acid or boronate ester solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, disfavoring the homocoupling pathway.[6]

Issue 2: Low Yield of the Desired Cross-Coupled Product

  • Question: My reaction yield is low, and I'm observing unreacted starting materials along with some byproducts. What should I check?

  • Answer: Low yields can be a result of several factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions like protodeboronation.

    • Catalyst and Ligand Choice: The sterically hindered and electron-rich nature of this compound requires a highly active catalyst system.

      • Solution: For challenging substrates like dichloropyridines, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[7][8] These ligands promote the oxidative addition step and can improve catalyst stability and turnover. For C4-selective coupling on 2,4-dichloropyridines, a Pd/IPr catalytic system has shown high selectivity.[7]

    • Base Selection: The choice of base is crucial for activating the boronic acid but can also influence side reactions.

      • Solution: Weaker inorganic bases like K₃PO₄ and K₂CO₃ are often preferred as they are generally less likely to promote homocoupling compared to strong bases like NaOH.[6] The optimal base is substrate-dependent and may require screening.

    • Solvent and Temperature: These parameters affect the solubility of reagents and the rates of both the desired reaction and side reactions.

      • Solution: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and can help minimize homocoupling.[6] Running the reaction at the lowest temperature that provides a reasonable reaction rate can also suppress side reactions.[6]

    • Protodeboronation: This is a common side reaction where the boronic acid/ester group is replaced by a hydrogen atom, especially with electron-deficient or heteroaryl boronic acids.

      • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?

A1: Generally, in 2,4-dichloropyridines, the chlorine at the C4 position is more susceptible to oxidative addition and subsequent coupling due to electronic effects.[7] However, the regioselectivity can be influenced and even reversed by the choice of ligand. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4 position.[7]

Q2: How can I improve the C4-selectivity in the Suzuki coupling of this compound?

A2: To enhance C4-selectivity, the use of a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is highly recommended.[7] Optimization of the base and solvent system in conjunction with the Pd/IPr catalyst can further improve the selectivity. In some cases, ligand-free conditions, known as "Jeffery" conditions, have been shown to dramatically increase C4-selectivity.[7]

Q3: What is the role of water in my Suzuki reaction, and can it contribute to homocoupling?

A3: A small amount of water is often necessary in Suzuki reactions to help dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation.[4] However, an excessive amount of water can sometimes promote homocoupling and protodeboronation.[6] The optimal amount of water should be determined empirically for your specific reaction.

Q4: My boronic acid is not very stable. What are the alternatives?

A4: If you suspect your boronic acid is degrading, consider using more stable derivatives such as pinacol boronate esters or potassium trifluoroborate salts. These are often more robust and less prone to side reactions like protodeboronation.[4]

Data Presentation

The following table summarizes the effect of different ligands on the regioselectivity of the Suzuki-Miyaura coupling of a generic 2,4-dichloropyridine, which can be extrapolated to this compound.

LigandCatalyst PrecursorBaseSolventTemperature (°C)C4:C2 SelectivityReference
IPr Pd(PEPPSI)K₂CO₃Dioxane100~10:1[7]
SIPr (η³-1-tBu-indenyl)Pd(Cl)KFTHFRT~10:1[7]
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100C2 selectiveGeneral Knowledge
None (Jeffery Cond.) PdCl₂Na₂CO₃Toluene/H₂O100-120>99:1[7][9]

Note: Selectivity and yield are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling of this compound

This protocol provides a general starting point and should be optimized for specific substrates and desired outcomes.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the ligand if required (e.g., SPhos, 4 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: C4-Selective Suzuki Coupling using a Pd/NHC Catalyst System

This protocol is adapted from literature procedures demonstrating high C4-selectivity for 2,4-dichloropyridines.[7]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add to a vial this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., KF, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., (η³-1-tBu-indenyl)Pd(SIPr)(Cl), 2 mol%).

  • Solvent Addition: Add anhydrous, degassed THF.

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed as monitored by GC or TLC.

  • Workup and Purification: Follow the general workup and purification steps outlined in Protocol 1.

Mandatory Visualization

Suzuki_Homocoupling_Troubleshooting start High Homocoupling Observed cause1 Oxygen Contamination start->cause1 Primary Cause? cause2 Pd(II) Precatalyst Issues start->cause2 Primary Cause? cause3 High Boronic Acid Concentration start->cause3 Contributing Factor? solution1a Rigorous Degassing (Ar/N2 sparge, Freeze-Pump-Thaw) cause1->solution1a Solution solution2a Use Pd(0) Source (e.g., Pd(PPh3)4) cause2->solution2a Solution solution2b Use Efficient Precatalyst (e.g., Buchwald type) cause2->solution2b Alternative solution3a Slow Addition of Boronic Acid cause3->solution3a Solution

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Catalytic_Cycle_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd RPdX R-Pd(II)-X OxAdd->RPdX Transmetal Transmetalation (Ar-B(OR)2) RPdX->Transmetal RPdAr R-Pd(II)-Ar Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Ar (Product) RedElim->Product PdII_source Pd(II) Source (from O2 or Precatalyst) Homo_Trans1 Transmetalation (Ar-B(OR)2) PdII_source->Homo_Trans1 ArPdX Ar-Pd(II)-X Homo_Trans1->ArPdX Homo_Trans2 Transmetalation (Ar-B(OR)2) ArPdX->Homo_Trans2 ArPdAr Ar-Pd(II)-Ar Homo_Trans2->ArPdAr Homo_RedElim Reductive Elimination ArPdAr->Homo_RedElim Homo_RedElim->Pd0 Generates Pd(0) (consumes reagent) Homocoupling_Product Ar-Ar (Byproduct) Homo_RedElim->Homocoupling_Product

Caption: Competing pathways: Suzuki cycle vs. Homocoupling.

References

Technical Support Center: Catalyst Deactivation and Recycling in 2,4-Dichloro-6-methoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and recycling in cross-coupling reactions involving 2,4-Dichloro-6-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes and effectively "poisoning" the catalyst. This phenomenon is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen atom.[1]

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common signs of catalyst deactivation include:

  • Low or stalled reaction conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Formation of palladium black: The appearance of a black precipitate indicates the aggregation of the palladium catalyst into an inactive state.[2]

  • Inconsistent results: Repetitions of the reaction give variable yields and reaction times.

  • Side reactions: Increased formation of byproducts such as homocoupled products or dehalogenated starting material.

Q3: What are the primary mechanisms of palladium catalyst deactivation in these couplings?

A3: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and inhibiting key steps in the catalytic cycle.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species.[1]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation.

  • Product Inhibition: The coupled product may coordinate to the catalyst, slowing down the reaction.[3]

Q4: How can I minimize catalyst deactivation when working with this compound?

A4: Several strategies can be employed:

  • Use of Bulky Ligands: Sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and disfavor coordination of the pyridine nitrogen.

  • Optimize Reaction Conditions: Carefully select the base, solvent, and temperature. Lowering the temperature can sometimes improve catalyst stability.

  • Use a Pre-catalyst: Modern pre-catalysts are designed for efficient generation of the active Pd(0) species, which can minimize side reactions and improve catalyst longevity.

  • Ensure Inert Atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (argon or nitrogen) to prevent ligand oxidation and other oxygen-promoted side reactions.

Q5: Are there established methods for recycling palladium catalysts from these types of reactions?

A5: Yes, several methods exist for recycling palladium catalysts, although the optimal approach depends on whether the catalyst is homogeneous or heterogeneous.

  • Heterogeneous Catalysts: These can often be recovered by simple filtration, washed, and reused.[4]

  • Homogeneous Catalysts: Recovery is more complex. Techniques include precipitation of the catalyst followed by filtration, or the use of specialized systems like polymer-supported catalysts or organic solvent nanofiltration.[5][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier ligand: Use sterically demanding ligands like XPhos, SPhos, or an appropriate N-heterocyclic carbene (NHC) to sterically hinder the coordination of the pyridine nitrogen.[7] 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.
Inactive Catalyst 1. Use a fresh batch of catalyst and ligand. 2. Employ a pre-catalyst that generates the active Pd(0) species more efficiently.
Inefficient Oxidative Addition (C-Cl bond) 1. Increase reaction temperature: C-Cl bonds are less reactive than C-Br or C-I bonds and may require more thermal energy for activation.[7] 2. Select a more electron-rich ligand: Ligands that increase the electron density on the palladium center can facilitate oxidative addition.
Poor Choice of Base or Solvent 1. Screen different bases: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] 2. Ensure appropriate solvent: The solvent should be anhydrous and degassed. Toluene and dioxane are common choices.
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki Couplings) 1. Presence of oxygen: Oxygen can promote oxidative homocoupling. 2. Inefficient reduction of Pd(II) pre-catalyst: Residual Pd(II) can catalyze homocoupling.1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source or a pre-catalyst that rapidly forms the active Pd(0) species.
Dehalogenation of Starting Material 1. Presence of a hydride source: Solvents or bases can sometimes act as hydride donors.1. Ensure anhydrous conditions. 2. Choose a non-protic solvent and a non-hydroxide base. 3. Optimize the ligand and base combination. [7]
Protodeboronation (in Suzuki Couplings) 1. Presence of water. 1. Use anhydrous solvents and reagents. 2. Consider using a boronic ester or trifluoroborate salt instead of the boronic acid.

Quantitative Data Presentation

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

This table provides a comparison of different catalyst systems for the Suzuki-Miyaura coupling of challenging 2-chloropyridine substrates with phenylboronic acid, which can serve as a starting point for optimizing reactions with this compound.

Catalyst / Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-1285-952-3

Data is based on typical results for 2-chloropyridine-3-boronic acid and is intended as a general guide.[8]

Table 2: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This table illustrates the influence of the catalyst system on the regioselectivity of the Buchwald-Hartwig amination of 2,4-dichloropyridine, a closely related substrate to this compound.

AminePd SourceLigandBaseSolventTemp. (°C)Time (h)C2:C4 SelectivityYield (%)
AnilinePd₂(dba)₃XantphosNaOtBuToluene1003>50:195
MorpholinePd₂(dba)₃XantphosNaOtBuToluene1003>50:192
n-HexylaminePd₂(dba)₃XantphosNaOtBuToluene100320:188

Data adapted from studies on the regioselective amination of 2,4-dichloropyridine.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Homogeneous Catalyst Recycling via Precipitation

Procedure:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Add a non-polar solvent in which the catalyst is insoluble (e.g., hexane, pentane) to precipitate the palladium catalyst.

  • Isolate the precipitated catalyst by filtration or centrifugation.

  • Wash the recovered catalyst with the non-polar solvent to remove any remaining organic residues.

  • Dry the catalyst under vacuum.

  • The recycled catalyst can then be used in a subsequent reaction. The activity of the recycled catalyst should be evaluated, and if necessary, a small amount of fresh catalyst can be added.[6]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Pyridine Substrate Aggregation Aggregation Active_Catalyst->Aggregation Slow Catalysis Oxidative_Degradation Ligand Oxidation Active_Catalyst->Oxidative_Degradation Trace O₂ Inactive_Complex Inactive Pd-Pyridine Complex Pyridine_Coordination->Inactive_Complex Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Inactive_Ligand Inactive Catalyst (Oxidized Ligand) Oxidative_Degradation->Inactive_Ligand

Caption: Common catalyst deactivation pathways in pyridine couplings.

Troubleshooting_Workflow Start Low Conversion in Coupling Reaction Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Reagents->Optimize_Ligand Reagents Pure Success Improved Conversion Check_Reagents->Success Impure Optimize_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base No Improvement Optimize_Ligand->Success Improved Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp No Improvement Optimize_Base->Success Improved Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading No Improvement Increase_Temp->Success Improved Increase_Loading->Success Improved Catalyst_Recycling_Workflow cluster_reaction Reaction Phase cluster_recovery Recovery Phase cluster_reuse Reuse Phase Reaction Cross-Coupling Reaction with Homogeneous Catalyst Cooling Cool Reaction Mixture Reaction->Cooling Precipitation Add Anti-Solvent (e.g., Hexane) Cooling->Precipitation Isolation Isolate Catalyst (Filtration/Centrifugation) Precipitation->Isolation Washing Wash Catalyst with Anti-Solvent Isolation->Washing Drying Dry Catalyst Under Vacuum Washing->Drying Recycled_Catalyst Recycled Palladium Catalyst Drying->Recycled_Catalyst New_Reaction New Coupling Reaction Recycled_Catalyst->New_Reaction

References

Validation & Comparative

A Comparative Guide to the SNAr Reactivity of 2,4-Dichloro-6-methoxypyridine and 2,6-dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Dichloromethoxypyridine Isomers in Nucleophilic Aromatic Substitution

In the landscape of heterocyclic chemistry, substituted pyridines are pivotal building blocks for the synthesis of a vast array of pharmaceuticals and functional materials. Among these, dichloromethoxypyridines serve as versatile precursors, offering multiple sites for functionalization. This guide provides an in-depth comparison of the reactivity of two key isomers, 2,4-dichloro-6-methoxypyridine and 2,6-dichloro-4-methoxypyridine, in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for rational synthetic design and the efficient construction of complex molecular architectures.

Executive Summary

This guide establishes that this compound and 2,6-dichloro-4-methoxypyridine exhibit distinct reactivity profiles in SNAr reactions, primarily governed by the interplay of electronic effects of the substituents and the inherent properties of the pyridine ring. For this compound, the methoxy group at the 6-position directs nucleophilic attack preferentially to the 2-position, a deviation from the typically more reactive 4-position in other 2,4-dichloropyridines. In contrast, 2,6-dichloro-4-methoxypyridine, a symmetrical molecule, presents two equivalent reactive sites at the 2- and 6-positions. The electron-donating nature of the 4-methoxy group in this isomer, however, tends to deactivate the ring towards nucleophilic attack, suggesting a generally lower reactivity compared to its 2,4-dichloro counterpart.

Reactivity Analysis and Theoretical Framework

The propensity of a substituted pyridine to undergo SNAr is dictated by the stability of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack.[1][2] The pyridine nitrogen, being electron-withdrawing, inherently activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions, by stabilizing the anionic intermediate.[1][2]

This compound: In this unsymmetrical isomer, the two chlorine atoms are electronically distinct. While the 4-position in dichloropyridines is generally more susceptible to nucleophilic attack, the presence of an electron-donating methoxy group at the 6-position alters this preference. Computational studies on the analogous 2,4-dichloro-6-methoxypyrimidine have shown that the electron-donating substituent at C-6 directs the SNAr reaction to the C-2 position. This is attributed to the stabilization of the transition state leading to substitution at the 2-position.

2,6-Dichloro-4-methoxypyridine: This molecule possesses a plane of symmetry, rendering the chlorine atoms at the 2- and 6-positions chemically equivalent. A nucleophilic attack on either position will lead to the same mono-substituted product. The methoxy group at the 4-position exerts an electron-donating effect through resonance, which increases the electron density of the pyridine ring. This deactivation makes the ring less electrophilic and, consequently, less reactive towards nucleophiles compared to an unsubstituted or electron-withdrawn dichloropyridine.

Quantitative Data and Experimental Observations

FeatureThis compound2,6-Dichloro-4-methoxypyridine
Structure UnsymmetricalSymmetrical
Reactive Sites C-2 and C-4 (electronically distinct)C-2 and C-6 (equivalent)
Regioselectivity Preferential substitution at the C-2 position due to the directing effect of the C-6 methoxy group.Mono-substitution occurs at either C-2 or C-6, leading to a single product.
Overall Reactivity The ring is activated by two chlorine atoms and the pyridine nitrogen. The C-6 methoxy group has a directing rather than a strong deactivating effect on the preferred site of attack.The ring is deactivated by the electron-donating C-4 methoxy group, leading to a generally lower SNAr reactivity.
Example Reaction Reaction with an amine is expected to yield the 2-amino-4-chloro-6-methoxypyridine as the major product.Reaction with an amine will yield the 2-amino-6-chloro-4-methoxypyridine.

Experimental Protocols

Below are representative experimental protocols for SNAr reactions on dichloromethoxypyridine derivatives, which can be adapted for specific research needs.

General Procedure for Amination of Dichloromethoxypyridines

A solution of the dichloromethoxypyridine (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.). The reaction mixture is then heated at a temperature ranging from 60 °C to reflux for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired amino-chloromethoxypyridine.

General Procedure for Alkoxylation of Dichloromethoxypyridines

To a solution of the desired alcohol (1.2 eq.) in a polar aprotic solvent such as THF or DMF, a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes to generate the alkoxide. A solution of the dichloromethoxypyridine (1.0 eq.) in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 to 16 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Reactivity Comparison

G cluster_start Starting Materials cluster_reaction SNAr Reaction cluster_products Predicted Major Products cluster_analysis Comparative Analysis 2_4_dichloro 2,4-Dichloro-6- methoxypyridine reaction_conditions Nucleophile (e.g., R-NH2) Base (e.g., K2CO3) Solvent (e.g., EtOH) Heat 2_4_dichloro->reaction_conditions Reacts with 2_6_dichloro 2,6-Dichloro-4- methoxypyridine 2_6_dichloro->reaction_conditions Reacts with product_2_4 2-Amino-4-chloro-6- methoxypyridine reaction_conditions->product_2_4 Forms product_2_6 2-Amino-6-chloro-4- methoxypyridine reaction_conditions->product_2_6 Forms analysis Compare: - Reaction rates - Yields - Regioselectivity product_2_4->analysis product_2_6->analysis

Caption: Experimental workflow for comparing the SNAr reactivity.

Signaling Pathway of SNAr Reactivity

SNAr_Mechanism Substrate Dichloromethoxypyridine Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile (e.g., R-NH2, R-O-) Meisenheimer_Complex->Substrate Reversible Product Monosubstituted Pyridine Meisenheimer_Complex->Product - Leaving Group Leaving_Group Chloride Ion (Cl-)

Caption: Generalized SNAr reaction mechanism.

Conclusion

The selection between this compound and 2,6-dichloro-4-methoxypyridine for a synthetic campaign should be guided by the desired substitution pattern and the anticipated reactivity. This compound offers a regioselective route to 2-substituted-4-chloro-6-methoxypyridines. Conversely, 2,6-dichloro-4-methoxypyridine, while potentially less reactive, provides a straightforward synthesis of symmetrically substituted 2-chloro-4-methoxypyridines. A thorough understanding of the electronic effects governing their reactivity will empower chemists to strategically employ these versatile building blocks in the pursuit of novel molecular entities.

References

Navigating Suzuki Coupling: A Comparative Analysis of 2,4-Dichloropyridines and 2,4-Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the successful synthesis of novel chemical entities. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides a detailed comparison of the Suzuki coupling efficiency of 2,4-dichloropyridines versus 2,4-dibromopyridines, offering insights into their relative reactivity and regioselectivity, supported by experimental data.

The inherent difference in the carbon-halogen bond strength is the primary determinant of reactivity in Suzuki coupling reactions. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a generally accepted order of reactivity for halogens: I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energy, where the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1] Consequently, 2,4-dibromopyridines are generally more reactive than their 2,4-dichloro counterparts in Suzuki coupling reactions.

Regioselectivity: A Tale of Two Positions

For 2,4-dihalopyridines, the regioselectivity of the Suzuki coupling is a critical consideration. The two halogenated positions, C2 and C4, exhibit different electronic properties. The C2 position, being adjacent to the electron-withdrawing nitrogen atom, is conventionally the more reactive site for cross-coupling.[2][3] However, recent advancements in catalysis have demonstrated that the selectivity can be tuned to favor the C4 position through the judicious choice of ligands and reaction conditions.

For 2,4-dibromopyridine, Suzuki coupling typically occurs with high selectivity at the C2 position.[4][5] The regiochemical outcome can, however, be influenced by factors such as the ligand-to-palladium ratio.[6] In the case of 2,4-dichloropyridines, achieving C4-selectivity has been a significant focus of research. The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position with high selectivity.[2] Intriguingly, ligand-free conditions, known as "Jeffery" conditions, have also been found to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[2]

Quantitative Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of 2,4-dichloro- and 2,4-dibromopyridines with various boronic acids, highlighting the reaction conditions and resulting yields.

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Position of CouplingRef.
2,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to ExcellentC4[7][8][9]
2,4-Dichloropyridine4-Methoxyphenylboronic acid(η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3)-KFTHFRT-HighC4[2]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ (3)PPh₃ (≥9)K₃PO₄Toluene100--C2[6]
2,4-DibromopyridineAlkenyl/Aryl boronic acidsPd(PPh₃)₄ or Pd₂(dba)₃PCy₃K₃PO₄-25-GoodC2[4]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of 2,4-dihalopyridines. It is crucial to note that specific conditions should be optimized for each substrate and boronic acid combination.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the 2,4-dihalopyridine (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a ligand (if required), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is taken in a suitable degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF, often with water as a co-solvent). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for the specified time and at the appropriate temperature (ranging from room temperature to reflux), with progress monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by a suitable method, such as flash column chromatography.[1]

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdArB Ar-Pd(II)-Ar' Ln Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim Ar-Ar' RedElim->Pd0 Product Coupled Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid/Ester (Ar'-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unambiguous Structural Verification of 2,4-Dichloro-6-methoxypyridine using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the precise and unequivocal confirmation of molecular structure is a cornerstone of reliable and reproducible research. While 1D NMR and mass spectrometry provide essential preliminary data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of substituent positions on aromatic rings, such as in the case of 2,4-Dichloro-6-methoxypyridine.

This guide provides a comparative analysis of the structural elucidation of this compound using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). To illustrate the discerning power of these techniques, we will contrast the expected spectral data for the target molecule with that of a potential isomer, 2,6-dichloro-4-methoxypyridine. This comparison will highlight how 2D NMR correlations provide irrefutable evidence for the correct isomeric form.

Predicted NMR Data for Structural Elucidation

In the absence of comprehensive published 2D NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are derived from established principles of substituent effects on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-~163.0
3C-H~6.90 (d, J ≈ 2.0 Hz)~110.0
4C-~150.0
5C-H~7.30 (d, J ≈ 2.0 Hz)~120.0
6C-~165.0
7 (Methoxy)OCH₃~3.95 (s)~55.0

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isomeric 2,6-dichloro-4-methoxypyridine

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-~162.0
3C-H~6.70 (s)~108.0
4C-~168.0
5C-H~6.70 (s)~108.0
6C-~162.0
7 (Methoxy)OCH₃~3.90 (s)~56.0

Comparative Analysis through 2D NMR Correlations

The definitive structural assignment hinges on the specific through-bond correlations observed in the COSY, HSQC, and HMBC spectra. These correlations allow for the unambiguous placement of the methoxy group and the chlorine atoms.

Table 3: Key HMBC Correlations for Distinguishing between this compound and 2,6-dichloro-4-methoxypyridine

StructureProton(s)Key HMBC Cross-Peaks (Correlated Carbons)Significance
This compound (Proposed) H3C2, C4, C5Correlation to two chlorinated carbons (C2, C4) and the adjacent protonated carbon (C5).
H5C3, C4, C6Correlation to the chlorinated carbon (C4), the methoxy-bearing carbon (C6), and the adjacent protonated carbon (C3).
H7 (OCH₃)C6Crucial correlation to the C6 carbon, confirming the methoxy group is at the 6-position.
2,6-dichloro-4-methoxypyridine (Alternative) H3, H5C2, C4, C5 (for H3); C3, C4, C6 (for H5)Protons would show correlations to the chlorinated carbons (C2, C6) and the methoxy-bearing carbon (C4).
H7 (OCH₃)C4Crucial correlation to the C4 carbon, which would indicate the methoxy group is at the 4-position.

Experimental Protocols

A systematic approach is crucial for obtaining high-quality 2D NMR data suitable for structural elucidation.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all protons.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Key parameters include spectral widths in both dimensions covering the entire proton chemical shift range, and a sufficient number of increments in the indirect dimension to resolve cross-peaks.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][3][4] This is invaluable for assigning the carbon signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[2][3][4] This is the most critical experiment for identifying the connectivity between quaternary carbons and nearby protons, which is essential for placing the substituents correctly.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the 2D NMR-based structural validation process.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation 1D_H 1D ¹H NMR Assign_H Assign ¹H Signals 1D_H->Assign_H 1D_C 1D ¹³C NMR Assign_C Assign ¹³C Signals 1D_C->Assign_C 2D_COSY 2D COSY H_H_Corr ¹H-¹H Correlations 2D_COSY->H_H_Corr 2D_HSQC 2D HSQC C_H_Direct Direct ¹H-¹³C Correlations 2D_HSQC->C_H_Direct 2D_HMBC 2D HMBC C_H_Long Long-Range ¹H-¹³C Correlations 2D_HMBC->C_H_Long Assign_H->H_H_Corr Assign_H->C_H_Direct Assign_H->C_H_Long Assign_C->C_H_Direct Assign_C->C_H_Long Fragment_Assembly Assemble Molecular Fragments H_H_Corr->Fragment_Assembly C_H_Direct->Fragment_Assembly Isomer_Differentiation Differentiate Isomers C_H_Long->Isomer_Differentiation Fragment_Assembly->Isomer_Differentiation Structure_Validation Validate Final Structure Isomer_Differentiation->Structure_Validation G cluster_cosy COSY cluster_hsqc HSQC (Direct Correlation) cluster_hmbc HMBC (Long-Range Correlations) Structure This compound Structure H3 H3 H5 H5 H3_C3 H3 ↔ C3 H5_C5 H5 ↔ C5 H7_C7 H7 ↔ C7 (OCH₃) H3_HMBC H3 → C2, C4, C5 H5_HMBC H5 → C3, C4, C6 H7_HMBC H7 → C6 H3->H5 J-coupling

References

A Comparative Guide to the DFT-Elucidated Reactivity of 2,4-Dichloro-6-methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,4-dichloro-6-methoxypyridine isomers, leveraging insights from Density Functional Theory (DFT) studies on analogous substituted pyridines. Understanding the distinct reactivity patterns of these isomers is crucial for the rational design of synthetic routes in medicinal chemistry and materials science. This document outlines the underlying electronic factors governing their reactivity, supported by representative data and detailed computational methodologies.

I. Introduction to Isomer Reactivity

This compound presents two distinct chlorine atoms, leading to potential regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The position of the methoxy group influences the electron density of the pyridine ring, thereby affecting the susceptibility of each chlorine atom to nucleophilic attack. DFT studies are instrumental in elucidating these reactivity differences by calculating key parameters such as activation energies, transition state geometries, and charge distributions.

In 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate.[1] The negative charge in the intermediate formed by attack at the C4 position can be delocalized onto the pyridine nitrogen, a more stable arrangement than the intermediate from C2 attack.[1] However, the introduction of a methoxy group at the 6-position is expected to modulate this reactivity through its electronic effects.

II. Comparative Reactivity Data

ParameterNucleophilic Attack at C2Nucleophilic Attack at C4Rationale
Activation Energy (kcal/mol) HigherLowerGreater stabilization of the Meisenheimer intermediate for C4 attack, facilitated by the electron-withdrawing nature of the nitrogen atom.[1]
HOMO-LUMO Gap (eV) LargerSmallerA smaller energy gap generally indicates higher reactivity. The C4 position is electronically favored for nucleophilic attack.
Mulliken Charge on Carbon Less PositiveMore PositiveA more positive charge on the carbon atom indicates a more electrophilic site, prone to nucleophilic attack.
Predicted Major Product Minor IsomerMajor IsomerThe reaction pathway with the lower activation energy will be the dominant one, leading to the C4-substituted product as the major isomer.

III. Experimental and Computational Protocols

The following outlines a typical computational protocol for investigating the reactivity of this compound isomers using DFT.

A. Computational Details

Density Functional Theory (DFT) calculations would be performed using a program package like Gaussian. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies.[2] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[3]

The geometries of the reactants, transition states, and products would be fully optimized in the gas phase. Frequency calculations would then be performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

B. Reactivity Descriptors

Several quantum chemical descriptors can be calculated to rationalize the reactivity of the isomers:

  • Global Reactivity Descriptors: These include chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω). A lower chemical hardness and higher electrophilicity index generally indicate greater reactivity.[4]

  • Local Reactivity Descriptors: Fukui functions and the dual descriptor are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack.

IV. Logical Workflow for Reactivity Analysis

The following diagram illustrates the logical workflow for a DFT-based study on the reactivity of this compound isomers.

G A Isomer Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Transition State Search (for C2 and C4 attack) B->E H Reactivity Descriptor Analysis (Fukui Functions, etc.) B->H G Energy Profile Calculation C->G D Reactant + Nucleophile D->E F Product Geometries E->F E->G F->G I Comparative Reactivity Assessment G->I H->I

Caption: Workflow for DFT analysis of isomer reactivity.

V. Conclusion

While direct experimental data on the reactivity of this compound isomers is not presented here, DFT studies on analogous systems provide a robust framework for predicting their behavior. The C4 position is anticipated to be more reactive towards nucleophilic substitution due to the electronic stabilization of the reaction intermediate. The computational protocols and logical workflow outlined in this guide offer a clear path for researchers to conduct their own detailed investigations into the reactivity of these and other substituted pyridines, ultimately aiding in the design of more efficient and selective synthetic methodologies.

References

Comparative cost analysis of starting materials for 2,4-Dichloro-6-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis of a Key Chemical Intermediate.

The synthesis of 2,4-dichloro-6-methoxypyridine, a crucial building block in the development of novel pharmaceuticals, necessitates a careful consideration of starting materials and synthetic routes to ensure both efficiency and cost-effectiveness. This guide provides a comparative analysis of two primary synthetic pathways, evaluating them based on starting material cost, reaction steps, and overall yield.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two most viable synthetic routes to this compound.

FeatureRoute 1: From 2,4,6-Trichloropyridine Route 2: From 2,6-Dihydroxypyridine
Starting Material 2,4,6-Trichloropyridine2,6-Dihydroxypyridine
Starting Material Cost ~$13.20/kg[1]~$61.35/5g[2]
Number of Synthetic Steps 12
Key Reactions Selective MethoxylationChlorination, Selective Methoxylation
Overall Yield ~94%[3]Estimated ~70-80%
Primary Reagents Methanol, Sodium HydridePhosphorus Oxychloride, Methanol, Sodium Hydride

Synthetic Pathway Overview

The choice of starting material dictates the synthetic strategy. Below is a graphical representation of the two pathways.

G cluster_0 Route 1 cluster_1 Route 2 A 2,4,6-Trichloropyridine B This compound A->B Methanol, NaH Yield: ~94% C 2,6-Dihydroxypyridine D 2,4,6-Trichloropyridine C->D POCl3 Yield: >80% E This compound D->E Methanol, NaH Yield: ~94%

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Route 1: Selective Methoxylation of 2,4,6-Trichloropyridine

This one-step synthesis offers a high yield and is procedurally straightforward.

Procedure:

To a solution of 2,4,6-trichloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium methoxide (1.05-1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 16-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A reported yield for this reaction is approximately 94%[3].

Route 2: Two-Step Synthesis from 2,6-Dihydroxypyridine

This route involves an initial chlorination followed by the same selective methoxylation as in Route 1.

Step 1: Chlorination of 2,6-Dihydroxypyridine

Procedure:

2,6-Dihydroxypyridine (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for 3-4 hours. After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate, 2,4,6-trichloropyridine, is collected by filtration, washed with cold water, and dried. This reaction typically proceeds in high yield, often exceeding 80%[4][5][6].

Step 2: Selective Methoxylation of 2,4,6-Trichloropyridine

The 2,4,6-trichloropyridine obtained from Step 1 is then subjected to the same selective methoxylation procedure as described in Route 1 to yield the final product, this compound, with a similar high yield of around 94%[3].

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

G Start Start: Need this compound Decision1 Consider Starting Material Cost Start->Decision1 Route1_Cost 2,4,6-Trichloropyridine: Lower Cost per kg Decision1->Route1_Cost Low Route2_Cost 2,6-Dihydroxypyridine: Higher Cost per gram Decision1->Route2_Cost High Decision2 Consider Process Complexity Route1_Cost->Decision2 Route2_Cost->Decision2 Route1_Process Route 1: One Step, High Yield Decision2->Route1_Process Simple Route2_Process Route 2: Two Steps, Good Overall Yield Decision2->Route2_Process More Complex Conclusion Conclusion: Route 1 is more cost-effective for large-scale synthesis Route1_Process->Conclusion Route2_Process->Conclusion

References

A Comparative Guide to the Green Synthesis of 2,4-Dichloro-6-methoxypyridine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key heterocyclic intermediates like 2,4-Dichloro-6-methoxypyridine is a critical step. This guide provides a comparative analysis of two potential synthetic routes to this compound, evaluating them through the lens of green chemistry metrics. By examining Atom Economy, E-Factor, and Process Mass Intensity, this document offers insights into the environmental impact and efficiency of each method, supported by detailed experimental protocols.

The selective synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry due to their prevalence in a wide array of therapeutic agents. This compound serves as a valuable scaffold, and its efficient and environmentally benign production is of significant interest. This comparison focuses on two primary approaches: the selective methoxylation of 2,4,6-trichloropyridine and a hypothetical greener alternative using a phase-transfer catalyst to minimize solvent usage and improve reaction conditions.

Comparative Analysis of Green Chemistry Metrics

The following tables summarize the calculated green chemistry metrics for the two proposed synthetic routes to this compound. These metrics provide a quantitative assessment of the "greenness" of each process, with a focus on waste generation and resource utilization.

Table 1: Green Chemistry Metrics for the Synthesis of this compound

MetricRoute 1: Selective Methoxylation in MethanolRoute 2: Phase-Transfer Catalysis (Hypothetical)Ideal Value
Atom Economy (%) 81.5%81.5%100%
E-Factor 25.815.70
Process Mass Intensity (PMI) 26.816.71

Table 2: Mass Balance for the Synthesis of this compound (per 1.78 g of product)

Material (g)Route 1: Selective Methoxylation in MethanolRoute 2: Phase-Transfer Catalysis (Hypothetical)
Inputs
2,4,6-Trichloropyridine1.821.82
Sodium Methoxide0.540.54
Methanol (reactant)0.320.32
Methanol (solvent)39.5-
Toluene-20.0
Aliquat 336-0.32
Water5.05.0
Total Inputs 47.18 28.00
Outputs
This compound1.781.78
Sodium Chloride0.580.58
Unreacted Methanol39.5-
Toluene-20.0
Aliquat 336-0.32
Water5.05.0
Total Waste 45.98 26.22

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. These protocols form the basis for the calculation of the green chemistry metrics.

Route 1: Selective Methoxylation of 2,4,6-Trichloropyridine in Methanol

This traditional approach relies on the regioselective substitution of a chlorine atom on the 2,4,6-trichloropyridine ring with a methoxy group using sodium methoxide in a methanol solvent. The regioselectivity is governed by the electronic properties of the pyridine ring, with the 4-position being the most activated for nucleophilic attack.

Reaction Scheme:

C₅H₂Cl₃N + CH₃ONa → C₆H₅Cl₂NO + NaCl

Procedure:

To a solution of 2,4,6-trichloropyridine (1.82 g, 10 mmol) in anhydrous methanol (50 mL, approx. 39.5 g) in a round-bottom flask equipped with a reflux condenser, sodium methoxide (0.54 g, 10 mmol) is added portion-wise at room temperature with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water (50 mL) and extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords this compound (assumed 100% yield for calculation, 1.78 g).

Route 2: Greener Synthesis using Phase-Transfer Catalysis (Hypothetical)

This proposed greener route aims to reduce the large volume of solvent required in the traditional method by employing a phase-transfer catalyst. This approach would use a biphasic system of an organic solvent (toluene) and an aqueous solution of the methoxide source, with a catalyst to facilitate the reaction at the interface. This method is expected to significantly lower the E-Factor and PMI.

Reaction Scheme:

C₅H₂Cl₃N + CH₃ONa → C₆H₅Cl₂NO + NaCl

Procedure:

In a round-bottom flask, 2,4,6-trichloropyridine (1.82 g, 10 mmol) is dissolved in toluene (20 mL). To this solution, an aqueous solution of sodium methoxide (0.54 g, 10 mmol in 5 mL of water) and a phase-transfer catalyst such as Aliquat 336 (0.32 g, 0.8 mmol) are added. The biphasic mixture is stirred vigorously and heated to 80°C for 6 hours. Reaction completion is monitored by TLC. After cooling to room temperature, the organic layer is separated, washed with water (2 x 10 mL), and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound (assumed 100% yield for calculation, 1.78 g).

Mandatory Visualizations

To better illustrate the decision-making process and workflows involved in evaluating the greenness of a chemical synthesis, the following diagrams are provided.

cluster_0 Green Chemistry Evaluation Workflow A Identify Target Molecule (this compound) B Research Synthetic Routes A->B C Gather Experimental Data (mass of all materials, yield) B->C D Calculate Green Chemistry Metrics (Atom Economy, E-Factor, PMI) C->D E Compare Routes Based on Metrics D->E F Select Optimal 'Green' Route E->F

Caption: A logical workflow for the evaluation of the greenness of a chemical synthesis.

cluster_1 Experimental Workflow: Route 1 cluster_2 Experimental Workflow: Route 2 (Hypothetical) R1_Start Start: 2,4,6-Trichloropyridine Sodium Methoxide, Methanol R1_Reaction Reflux in Methanol (4h) R1_Start->R1_Reaction R1_Workup Solvent Removal Aqueous Workup & Extraction R1_Reaction->R1_Workup R1_Purification Column Chromatography R1_Workup->R1_Purification R1_Product Product: this compound R1_Purification->R1_Product R2_Start Start: 2,4,6-Trichloropyridine Sodium Methoxide (aq), Toluene, PTC R2_Reaction Heat at 80°C (6h) R2_Start->R2_Reaction R2_Workup Phase Separation Aqueous Wash R2_Reaction->R2_Workup R2_Purification Solvent Removal R2_Workup->R2_Purification R2_Product Product: this compound R2_Purification->R2_Product

Caption: A comparison of the experimental workflows for the two synthetic routes.

Conclusion

The comparative analysis of the two synthetic routes for this compound highlights the significant potential for green chemistry principles to improve the environmental performance of pharmaceutical intermediate synthesis. While the traditional selective methoxylation in methanol is a viable route, the hypothetical phase-transfer catalysis method demonstrates a substantial reduction in waste generation, as indicated by the lower E-Factor and Process Mass Intensity. Although the Atom Economy remains the same for both routes as the fundamental reaction is identical, the drastic difference in solvent usage underscores the importance of considering all aspects of a chemical process when evaluating its green credentials. For researchers and drug development professionals, adopting or developing methods that minimize solvent use and waste generation is not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes. Further experimental validation of the hypothetical phase-transfer catalysis route is warranted to confirm its viability and potential as a greener alternative.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.